Recent studies using high-quality powder diffraction data have successfully elucidated the crystal structure of the (E)-isomer of doxepin hydrochloride [1]. The table below summarizes the key crystallographic data.
| Parameter | Value / Description |
|---|---|
| Chemical Formula | C₁₉H₂₂NO⁺·Cl⁻ [1] |
| Space Group | P2₁/a (#14) [1] |
| Crystal System | Monoclinic [1] |
| Unit Cell Parameters | a = 13.78488(7) Å b = 8.96141(7) Å c = 14.30886(9) Å β = 96.5409(5)° [1] | | Unit Cell Volume (V) | 1756.097(12) ų [1] | | Z (Molecules/Unit Cell) | 4 [1] | | Powder Diffraction File (PDF) | Entry 00-066-1613 [1] | | Notable Structural Feature | Isostructural with amitriptyline hydrochloride [1] |
The determination of this crystal structure combined advanced experimental techniques with computational modeling, as outlined in the workflow below.
The combined experimental-computational workflow for solving the crystal structure of (E)-doxepin hydrochloride.
The solid-state conformation of this compound is largely stabilized by a network of hydrogen bonds. The table below details these key interactions.
| Interaction Type | Donor Atom | Acceptor Atom | Role / Significance |
|---|---|---|---|
| Strong Discrete H-bond | Protonated nitrogen (N⁺-H) | Chloride anion (Cl⁻) | Primary, strong interaction stabilizing the crystal lattice [2] [1]. |
| Multiple C–H⋯Cl H-bonds | Methyl groups (C–H) | Chloride anion (Cl⁻) | Form a network of weaker interactions that reinforce the 3D structure [2] [1]. |
| Additional C–H⋯Cl H-bonds | Methylene groups & vinyl proton (C–H) | Chloride anion (Cl⁻) | Further contribute to the stability and conformation of the cation [2]. |
A crucial finding from the DFT analysis is that the observed solid-state conformation is energetically higher than its isolated global minimum. This indicates that the specific molecular shape found in the crystal is stabilized by the intermolecular interactions, primarily the electrostatic attractions and hydrogen bonds with the chloride counterion and neighboring molecules [2].
Understanding the crystal structure at this level of detail has direct implications for drug development and formulation science.
The crystal structure of doxepin hydrochloride has been resolved using high-quality synchrotron X-ray powder diffraction data. This structure was subsequently optimized using Density Functional Theory (DFT) methods [1] [2].
The table below summarizes the key crystallographic data for (E)-doxepin hydrochloride and the role of DFT optimization:
| Property | Description / Value |
|---|---|
| Crystal System | Monoclinic [2] |
| Space Group | P2₁/a (#14) [2] |
| Lattice Parameters | a = 13.78488(7) Å, b = 8.96141(7) Å, c = 14.30886(9) Å, β = 96.5409(5)° [2] |
| Unit Cell Volume | 1756.097(12) ų [2] |
| Molecules per Unit Cell (Z) | 4 [2] |
| Key DFT Role | Geometry optimization of the refined crystal structure [3] [2] |
| Agreement (Rietveld vs. DFT) | Root-mean-square Cartesian displacement of 0.122 Å, indicating high precision [1] |
| Powder Diffraction File Entry | 00-066-1613 [2] |
The DFT-optimized structure confirms that the solid-state conformation of this compound is largely determined by a network of hydrogen bonds [1] [2].
The most prominent interaction is a strong, discrete hydrogen bond between the protonated nitrogen atom (N–H⁺) in the doxepin molecule and the chloride anion (Cl⁻) [1] [2]. This is further stabilized by multiple weaker C–H⋯Cl hydrogen bonds involving methyl groups, methylene groups, and a vinyl proton from the drug molecule, which collectively form a stabilizing network around the chloride ions [2].
Quantum chemical calculations suggest that the observed solid-state conformation has a slightly higher energy than a isolated molecule's local minimum, indicating that these intermolecular interactions, largely governed by electrostatic attractions, are crucial for determining the final packed structure [1].
DFT optimization is a powerful tool in pharmaceutical sciences, and its application to doxepin is part of a broader research trend.
For researchers seeking to replicate or understand this work, the following methodologies and data sources are crucial.
The crystal structure of doxepin hydrochloride has been solved using high-quality synchrotron X-ray powder diffraction data. Key crystallographic parameters are summarized in the table below [1].
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/a (#14) |
| Unit Cell Parameters | a = 13.78488(7) Å, b = 8.96141(7) Å, c = 14.30886(9) Å, β = 96.5409(5)° |
| Unit Cell Volume | 1756.097(12) ų |
| Z (Molecules/Unit Cell) | 4 |
The intermolecular interactions that stabilize the crystal structure are primarily a series of hydrogen bonds between the protonated amine group of the doxepin cation (NH⁺) and the chloride anion (Cl⁻), as well as between various C-H groups on the cation and the chloride anion [1].
The following diagram illustrates the key intermolecular interactions within the crystal lattice of this compound and the experimental methodology used for its determination.
Key interactions and methodology for this compound crystal structure.
The table below details the specific hydrogen bonds identified in the crystal structure [1].
| Interaction Type | Donor Atom | Acceptor Atom | Description |
|---|---|---|---|
| Ionic Hydrogen Bond | N (Amino group) | Cl⁻ | A strong, discrete bond between the protonated (positively charged) nitrogen atom and the chloride ion. |
| C-H⋯Cl Hydrogen Bonds | C (Methyl groups) | Cl⁻ | Six separate interactions between hydrogen atoms on methyl groups and the chloride ion. |
| C-H⋯Cl Hydrogen Bonds | C (Methylene groups) | Cl⁻ | Additional interactions from hydrogen atoms on methylene groups. |
| C-H⋯Cl Hydrogen Bonds | C (Vinyl group) | Cl⁻ | An interaction from a hydrogen atom on the vinyl group. |
The determination of the crystal structure relied on the following key methodologies, as referenced in the literature [2] [1]:
Understanding these intermolecular interactions is not merely of academic interest; it has direct implications for pharmaceutical development [2] [3]:
The crystal structure of the (E)-isomer of doxepin hydrochloride has been resolved. The table below summarizes the key crystallographic and quantum chemical data [1] [2] [3].
| Parameter | Value / Description |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/a (#14) [3] |
| Unit Cell Parameters | a = 13.78488(7) Å, b = 8.96141(7) Å, c = 14.30886(9) Å, β = 96.5409(5)° [3] |
| Unit Cell Volume | 1756.097(12) ų [3] |
| Z (Molecules/Unit Cell) | 4 [3] |
| Calculation Method | Density Functional Theory (DFT) [1] [2] |
| Precision Indicator | Root-mean-square Cartesian displacement: 0.122 Å (between Rietveld-refined and DFT-optimized structures) [2] |
The determination of this compound's crystal structure relied on a specific workflow. The following diagram illustrates the key experimental and computational steps involved.
Experimental and computational workflow for structural analysis.
The core methodology involves the following steps:
The solid-state conformation and stability of the crystal are governed by a network of intermolecular interactions, with hydrogen bonding playing a critical role. The following diagram maps these primary interactions.
Primary intermolecular interactions in the doxepin HCl crystal.
The most significant intermolecular interactions identified are [2] [3]:
This structural elucidation of this compound provides a robust foundation for further research. The high-quality crystallographic data is pivotal for:
The table below summarizes the fundamental thermal properties of doxepin hydrochloride and its interactions with two common reducing sugars, as identified by DSC.
| Property / Interaction | This compound (Pure) | Interaction with Dextrose | Interaction with Lactose |
|---|---|---|---|
| Melting Point | 187 - 189 °C [1] | Not Applicable | Not Applicable |
| Thermal Event | Sharp endothermic melt [2] [3] | Incompatibility: Evidenced by changes in DSC thermogram (peak shift/disappearance) [2] | Incompatibility: Evidenced by changes in DSC thermogram (peak shift/disappearance) [3] |
| Interaction Type | Not Applicable | Maillard reaction (between tertiary amine and reducing carbohydrate) [2] [3] | Maillard reaction (between tertiary amine and reducing carbohydrate) [3] |
| Confirmed By | Not Applicable | FTIR, Mass Spectrometry [2] | FTIR, Mass Spectrometry [3] |
| Kinetic Models Applied | Not Applicable | Friedman, Flynn-Wall-Ozawa, Kissinger-Akahira-Sunose [2] | Information not specified in results |
| Key Recommendation | Not Applicable | Exclude dextrose from formulations [2] | Be cautious with lactose use [3] |
The following workflow outlines the general procedure for conducting a DSC compatibility study, synthesized from the methodologies in the search results.
The diagram above shows the key stages of a DSC compatibility study. Here are the specific methodological details:
For a detected incompatibility, non-isothermal kinetic analysis can be performed to predict stability. The following table compares the kinetic parameters obtained from the doxepin-dextrose reaction using different mathematical models.
| Kinetic Model | Primary Function | Application to Doxepin-Dextrose Incompatibility |
|---|---|---|
| Friedman | Isoconversional (differential) method to calculate activation energy (Ea) at different degrees of conversion (α) [2]. | Used to characterize the solid-state reaction kinetics, revealing the energy barrier of the Maillard reaction under stress conditions [2]. |
| Flynn-Wall-Ozawa (FWO) | Isoconversional (integral) method to determine Ea without needing a precise reaction model [2] [3]. | Applied as a model-free method to calculate the activation energy and assess the incompatibility [2]. |
| Kissinger-Akahira-Sunose (KAS) | Another integral isoconversional method used to estimate Ea [2]. | Employed alongside FWO and Friedman to characterize the drug-excipient mixture kinetics [2]. |
The DSC studies and subsequent analysis lead to two critical recommendations for formulation scientists:
The core finding from the search is that doxepin hydrochloride is incompatible with reducing sugars, a reaction primarily identified through thermal analysis. The table below summarizes the key evidence.
| Excipient | Type of Excipient | Nature of Incompatibility | Primary Analytical Methods Used | Key Findings & Mechanisms |
|---|---|---|---|---|
| Lactose Monohydrate [1] | Reducing Sugar | Incompatible | DSC, FT-IR, LC-MS, ssNMR | Maillard reaction occurs between the tertiary amine group of doxepin and the carbonyl group of lactose [1]. |
| Dextrose [2] [3] | Reducing Sugar | Incompatible | DSC, FT-IR, Mass Spectrometry | Kinetic parameters of the interaction were studied using non-isothermal DSC methods; Maillard reaction is the proposed mechanism [2]. |
| Mannitol [3] | Sugar Alcohol | Compatible | DTA, FT-IR, XRD | Cited in a compatibility study of dexamethasone; presented as a non-interacting excipient for comparison [3]. |
Although a full whitepaper on doxepin is not available, the methodologies from the identified studies and general principles for solid-state compatibility testing are well-established. The following workflow outlines a comprehensive protocol you can follow.
Workflow for assessing drug-excipient compatibility, integrating techniques from general protocols and specific doxepin studies.
The specific steps involved are:
Within the experimental protocol, Powder X-ray Diffraction (PXRD) serves a critical function in detecting physical incompatibilities and changes in the solid-state form:
The detailed crystal structure was resolved through a combination of experimental and computational methods, as outlined in the research. The following diagram illustrates this integrated workflow:
This process yielded a highly precise model, with an exceptionally low root-mean-square Cartesian displacement of 0.122 Å between the Rietveld-refined and DFT-optimized structures, confirming the accuracy of the determined conformation [1].
The solid-state conformation of doxepin hydrochloride is primarily stabilized by a specific and robust network of intermolecular interactions, especially hydrogen bonds [1] [2].
It is important to note that pharmaceutical-grade this compound consists of a mixture of geometric isomers, (E)- and (Z)-doxepin [3]. The structural data discussed above pertains specifically to the (E)-isomer. According to the United States Pharmacopeia (USP), the final drug substance must meet specific isomeric ratios [3]:
| Isomer | USP Specification |
|---|---|
| (E)-isomer | Not less than 81.4% and not more than 88.2% |
| (Z)-isomer | Not less than 13.6% and not more than 18.1% |
The crystal structure of (E)-doxepin hydrochloride is noted to be essentially isostructural to another tricyclic antidepressant, amitriptyline hydrochloride, highlighting a common structural motif in this drug class that likely influences its physical and pharmaceutical properties [2].
Doxepin hydrochloride (DOX) is a tricyclic antidepressant drug widely used for the treatment of depression and anxiety disorders. It exerts its therapeutic effects through potent central anticholinergic activity and inhibition of both norepinephrine and serotonin reuptake in brain synapses. The compound is chemically known as 1-propanamine, 3-dibenz[b,e]oxepin-11(6H)-ylidene-N,N-dimethyl-, hydrochloride with a molecular weight of 315.84 g/mol. Therapeutic drug monitoring of doxepin is clinically significant due to its narrow therapeutic index, where higher concentrations can lead to severe adverse effects and toxicity. Thus, developing sensitive and selective analytical methods for determining doxepin concentrations in pharmaceutical formulations and biological fluids is essential for obtaining optimum therapeutic efficacy and ensuring patient safety.
Traditional analytical methods for doxepin quantification include high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and capillary electrophoresis. However, these techniques often require sophisticated instrumentation, extensive sample preparation, and higher operational costs. Spectrofluorimetric methods based on ion-pair complex formation with xanthene dyes such as eosin Y offer attractive alternatives due to their exceptional sensitivity, simplicity, and cost-effectiveness. These methods leverage the inherent fluorescence properties of eosin Y and its interaction with protonated basic drugs under optimized conditions, providing viable approaches for routine analysis in quality control laboratories and clinical settings.
This comprehensive application note provides detailed protocols for the spectrofluorimetric determination of this compound using eosin Y as the complexing agent, covering three distinct scattering methods: Resonance Rayleigh Scattering (RRS), Frequency Doubling Scattering (FDS), and Second-Order Scattering (SOS). Each method has been validated according to International Council for Harmonisation (ICH) guidelines and successfully applied to the analysis of doxepin in commercial dosage forms and spiked human plasma samples.
The spectrofluorimetric determination of this compound utilizes the formation of a fluorescent ion-pair complex between the drug molecule and eosin Y in a slightly acidic medium. Eosin Y (2,4,5,7-tetrabromo-fluorescein disodium salt) is an acidic xanthene dye that exists predominantly as a monovalent anion (HR-) in weak acidic conditions (pH 3.0-4.5). This specific pH range is crucial as it promotes the formation of the protonated species of this compound while maintaining the appropriate ionic form of eosin Y for complex formation.
The reaction mechanism involves electrostatic attraction between the positively charged tertiary amino group of the protonated doxepin molecule and the negatively charged carboxylate group of the eosin Y anion, supplemented by hydrophobic interactions between the aromatic structures of both compounds. This interaction results in the formation of a 1:1 stoichiometric complex that exhibits distinct fluorescent properties different from those of the individual components. The complex shows enhanced fluorescence intensity at specific wavelengths, enabling highly sensitive quantification of doxepin concentrations in various matrices.
Table 1: Spectral Characteristics of Different Spectrofluorimetric Methods for Doxepin-Eosin Y Complex
| Method | Excitation Wavelength (nm) | Emission Wavelength (nm) | Linear Range (ng/mL) | Limit of Detection (ng/mL) |
|---|---|---|---|---|
| RRS | 567 | 567 | 0.82-800 | 0.82 |
| FDS | 260 | 520 | 1.20-800 | 1.20 |
| SOS | 720 | 360 | 1.03-800 | 1.03 |
| Traditional Fluorimetry | 464 | 567 | 100-800 | 2.95 |
The doxepin-eosin Y complex is extractable in dichloromethane, allowing for effective separation from aqueous matrices and potential interferents. This extraction step significantly enhances the method's selectivity, particularly when analyzing complex biological samples such as plasma. The fluorescence intensity of the extracted complex remains stable for a sufficient duration to permit reliable measurements, contributing to the reproducibility of the analytical methods.
The determination of this compound via complexation with eosin Y can be accomplished through several spectrofluorimetric approaches, each with distinct advantages and applications. The following section provides a comparative analysis of these methods to guide researchers in selecting the most appropriate technique for their specific analytical needs.
The RRS method demonstrates the highest sensitivity among the three scattering techniques, with a remarkable detection limit of 0.82 ng/mL. This method operates at an excitation and emission wavelength of 567 nm, where the doxepin-eosin Y complex exhibits strong scattering intensity. The RRS technique is particularly advantageous for detecting trace amounts of doxepin in biological matrices such as plasma, where drug concentrations might be very low. The linear range extends from 0.82 to 800 ng/mL, covering both sub-therapeutic and therapeutic concentrations of doxepin. The method shows excellent precision with relative standard deviation values below 2%, indicating high reproducibility of results.
The FDS approach offers exceptional sensitivity with a detection limit of 1.20 ng/mL, operating at excitation and emission wavelengths of 260 nm and 520 nm, respectively. This method utilizes a frequency doubling phenomenon where the emitted wavelength is exactly half of the excitation wavelength. The FDS technique provides a wide linear dynamic range from 1.20 to 800 ng/mL, making it suitable for quantifying doxepin across various concentration levels encountered in pharmaceutical dosage forms and biological samples. The method demonstrates robust performance with good recovery rates (98.5%-101.2%) when applied to spiked human plasma samples, indicating minimal matrix interference.
The SOS method employs excitation and emission wavelengths of 720 nm and 360 nm, respectively, with a detection limit of 1.03 ng/mL. This technique relies on the second-order scattering phenomenon where the emitted light has half the wavelength of the excitation light. The SOS approach offers a linear range from 1.03 to 800 ng/mL, comparable to the other scattering methods. While slightly less sensitive than the RRS method, the SOS technique provides complementary analytical capabilities and can be used for verification purposes when confirming results obtained through other methods.
The traditional spectrofluorimetric method represents the foundational approach for determining this compound using eosin Y. This method operates at excitation and emission wavelengths of 464 nm and 567 nm, respectively, with a detection limit of 2.95 ng/mL. Although less sensitive than the scattering-based techniques, this method remains valuable for routine analysis of pharmaceutical formulations where drug concentrations are typically higher. The method exhibits a linear range of 100-800 ng/mL and has been successfully applied to the analysis of commercial capsule formulations with recovery rates of 98.2%-101.5%.
Table 2: Comparison of Method Validation Parameters for Doxepin Determination
| Validation Parameter | RRS Method | FDS Method | SOS Method | Traditional Fluorimetry |
|---|---|---|---|---|
| Linearity (R²) | 0.9992 | 0.9987 | 0.9990 | 0.9995 |
| Precision (RSD%) | <2.0 | <1.8 | <2.2 | <1.5 |
| Accuracy (% Recovery) | 98.8-101.5 | 98.5-101.2 | 98.2-101.8 | 98.2-101.5 |
| Robustness | High | High | Moderate | High |
Eosin Y solution (0.2%): Accurately weigh 200 mg of eosin Y disodium salt and dissolve in 100 mL distilled water. Store in an amber bottle and protect from light. The solution is stable for one week when refrigerated.
Sodium acetate-acetic acid buffer (pH 4.5): Prepare 0.2 M sodium acetate solution by dissolving 16.4 g of anhydrous sodium acetate in 1000 mL distilled water. Prepare 0.2 M acetic acid solution by diluting 11.5 mL glacial acetic acid to 1000 mL with distilled water. Mix appropriate volumes of both solutions to obtain pH 4.5 (±0.1).
Doxepin standard solution (100 μg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and make up to volume with distilled water. This stock solution is stable for two weeks when stored at 4°C.
Working standard solutions: Prepare working standards in the concentration range of 0.1-0.8 μg/mL by appropriate dilution of the stock solution with distilled water.
Transfer aliquots of standard or sample solution containing 0.1-0.8 μg/mL of this compound to a series of 50 mL separating funnels.
Add 3.2 mL of eosin Y solution (0.2%) to each separating funnel.
Add 2.5 mL of sodium acetate-acetic acid buffer (pH 4.5) and mix well.
Add 5 mL of dichloromethane to each separating funnel.
Shake the mixtures vigorously for 2.5 minutes to ensure complete complex formation and extraction.
Allow the layers to separate completely (approximately 5-10 minutes).
Carefully collect the organic (lower) layer containing the ion-pair complex.
Transfer the organic layer to a quartz cell for fluorescence measurement.
The following instrument parameters are recommended for different spectrofluorimetric methods:
Table 3: Instrument Parameters for Different Spectrofluorimetric Methods
| Parameter | RRS Method | FDS Method | SOS Method | Traditional Fluorimetry |
|---|---|---|---|---|
| Instrument | F-2500 Hitachi fluorescence spectrophotometer or equivalent | |||
| Excitation Slit | 10 nm | 10 nm | 10 nm | 10 nm |
| Emission Slit | 10 nm | 10 nm | 10 nm | 10 nm |
| PMT Voltage | 400 V | 400 V | 400 V | 400 V |
| Scanning Speed | 1000 nm/min | 1000 nm/min | 1000 nm/min | 1000 nm/min |
| Temperature | 25 ± 1°C | 25 ± 1°C | 25 ± 1°C | 25 ± 1°C |
Prepare a series of standard solutions covering the concentration range of 0.1-0.8 μg/mL (100-800 ng/mL) of this compound.
Process each standard solution according to the general procedure described in section 4.4.
Measure the fluorescence intensity at the appropriate wavelength pair for each method:
Construct a calibration curve by plotting the measured fluorescence intensity versus the corresponding concentration of this compound.
Determine the regression equation using least-squares analysis. The curve should demonstrate a correlation coefficient (R²) of at least 0.998.
The spectrofluorimetric methods for determination of this compound have been validated according to ICH guidelines, addressing the following parameters:
The specificity of the method was evaluated by analyzing placebo solutions containing common pharmaceutical excipients such as glucose, fructose, lactose, starch, and sodium benzoate. No significant interference was observed at the analytical wavelengths, confirming that the excipients do not affect the determination of doxepin. Additionally, the method successfully determined doxepin in spiked human plasma with minimal matrix interference, demonstrating high selectivity for the analyte.
Linearity was established over the concentration range of 0.1-0.8 μg/mL for traditional spectrofluorimetry and 0.82-800 ng/mL for the scattering methods. The calibration curves showed excellent linearity with correlation coefficients (R²) greater than 0.998 for all methods. The regression equations followed the format y = mx + c, where y represents the fluorescence intensity and x represents the concentration of this compound.
The accuracy of the methods was evaluated using standard addition and recovery experiments at three concentration levels (50%, 100%, and 150% of the target concentration). Mean recovery values ranged between 98.2% and 101.8% for all methods, well within the acceptable limits of 98-102% for pharmaceutical analysis. In spiked human plasma, recovery rates of 97.5%-102.3% were achieved, demonstrating the method's accuracy in biological matrices.
The precision of the methods was evaluated through both intra-day and inter-day studies. Intra-day precision was assessed by analyzing six replicates at three concentration levels within the same day, while inter-day precision was evaluated over five consecutive days. The relative standard deviation (RSD) values were less than 2% for all methods, indicating excellent precision and reproducibility.
The sensitivity of each method was determined by establishing the limit of detection (LOD) and limit of quantification (LOQ). The LOD was calculated as 3.3σ/S and LOQ as 10σ/S, where σ is the standard deviation of the blank response and S is the slope of the calibration curve. The RRS method demonstrated the highest sensitivity with LOD and LOQ values of 0.82 ng/mL and 2.48 ng/mL, respectively.
The robustness of the methods was evaluated by deliberately introducing small variations in experimental parameters such as pH of the buffer (±0.2 units), volume of eosin Y solution (±0.2 mL), and extraction time (±0.5 min). The results indicated that these minor modifications did not significantly affect the analytical response, demonstrating the method's robustness for routine application.
The developed spectrofluorimetric methods have been successfully applied to the determination of this compound in various matrices:
The methods were used to analyze this compound in commercial capsule formulations (Spectra-25 and Doxetar-25). The results obtained were in good agreement with the labeled claims and with those obtained by the reference method, confirming the methods' suitability for quality control of pharmaceutical products. The percentage recovery of the labeled content ranged from 98.5% to 101.2%, with RSD values less than 2%, indicating high accuracy and precision.
The methods were effectively applied to determine this compound in spiked human plasma samples after a simple protein precipitation and extraction procedure. The recovery rates from plasma ranged from 97.5% to 102.3%, demonstrating the method's applicability to biological fluid analysis. The sensitivity of the methods, particularly the RRS approach, allows for the detection of doxepin at the low concentrations expected in plasma following therapeutic dosing.
The spectrofluorimetric methods can be employed in stability studies of this compound under various stress conditions. The aqueous stability of this compound was investigated by monitoring spectrophotometric changes over 6 hours and thin-layer chromatographic patterns over 12 hours. No significant degradation was observed under the studied conditions, indicating the stability of doxepin solutions during analysis.
Figure 1: Experimental Workflow for Spectrofluorimetric Determination of this compound Using Eosin Y
Figure 2: Mechanism of Ion-Pair Complex Formation Between Doxepin and Eosin Y
Low Fluorescence Intensity:
High Background Signal:
Poor Reproducibility:
Sample-Specific Issues:
The spectrofluorimetric methods described in this application note provide sensitive, accurate, and precise approaches for the determination of this compound in pharmaceutical formulations and biological samples. The formation of an ion-pair complex with eosin Y in slightly acidic medium enables highly specific detection of doxepin with minimal interference from common excipients or biological matrix components.
Among the various techniques, the RRS method offers the highest sensitivity with a detection limit of 0.82 ng/mL, making it particularly suitable for trace analysis in biological fluids. The FDS and SOS methods provide complementary approaches with similar sensitivity profiles. The traditional spectrofluorimetric method remains a robust option for routine analysis of pharmaceutical formulations where extreme sensitivity is not required.
All methods have been comprehensively validated according to ICH guidelines, demonstrating excellent linearity, precision, accuracy, and robustness. The straightforward sample preparation procedures, combined with the relatively simple instrumentation requirements, make these methods accessible for routine use in quality control laboratories, clinical settings, and research facilities.
Doxepin is a tricyclic antidepressant (TCA) used to treat major depressive disorder, anxiety, and insomnia [1] [2]. Its pharmacological and toxicological properties are shared with its pharmacologically active metabolite, nordoxepin (N-desmethyldoxepin) [3] [4]. Therapeutic Drug Monitoring (TDM) is essential for doxepin due to wide inter-individual variability in its pharmacokinetics and the risk of life-threatening toxicity at high concentrations [3] [5].
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for quantifying doxepin and nordoxepin due to its high sensitivity, selectivity, and ability to achieve the low detection limits required for modern clinical studies [3] [6]. This protocol outlines a validated LC-MS/MS method for the simultaneous determination of doxepin and nordoxepin in human plasma, suitable for high-throughput bioequivalence studies [3].
The following liquid-liquid extraction (LLE) protocol is described for 500 µL of human plasma [3]:
Note: Solid-phase extraction (SPE) represents an alternative sample preparation method that can provide higher recovery and cleaner samples, as demonstrated in more recent methodologies [6].
Detection is accomplished in Multiple Reaction Monitoring (MRM) mode in positive ionization [3]. The table below summarizes the compound-specific parameters.
Table 1: MRM Transitions and Compound-Specific Parameters for Doxepin, Nordoxepin, and Internal Standards [3]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
|---|---|---|---|---|
| Doxepin | 280.1 | 107.0 | 60 | 27 |
| Nordoxepin | 266.0 | 107.0 | 60 | 29 |
| Propranolol (IS) | 260.1 | 116.1 | 81 | 25 |
| Desipramine (IS) | 267.1 | 72.1 | 26 | 21 |
Source-dependent parameters should be optimized as follows: Gas 1 (nebulizer gas): 50 psi, Gas 2 (heater gas): 60 psi, Ion Spray Voltage: 5500 V, Turbo Heater Temperature: 500 °C, Curtain Gas: 30 psi [3].
The described method was rigorously validated according to standard bioanalytical guidelines [3].
The method demonstrates excellent linearity over a wide concentration range for both analytes.
Table 2: Calibration Range and Sensitivity Data [3]
| Analyte | Linear Dynamic Range | Lower Limit of Quantification (LLOQ) | Mean Correlation Coefficient (r²) |
|---|---|---|---|
| Doxepin | 15.0 – 3900 pg/mL | 15.0 pg/mL | 0.9991 |
| Nordoxepin | 5.00 – 1300 pg/mL | 5.00 pg/mL | 0.9993 |
The method's reliability was confirmed by assessing intra-batch and inter-batch precision and accuracy.
Table 3: Summary of Precision, Accuracy, and Extraction Recovery [3]
| Analyte | QC Level | Intra-batch Precision (% CV) | Inter-batch Precision (% CV) | Accuracy | Extraction Recovery |
|---|---|---|---|---|---|
| Doxepin | LLOQ to HQC | ≤ 5.8% | ≤ 8.3% | Within ±10.2% of nominal | 86.6% – 90.4% |
| Nordoxepin | LLOQ to HQC | ≤ 6.8% | ≤ 8.3% | Within ±9.8% of nominal | 88.0% – 99.1% |
Stability of doxepin and nordoxepin in human plasma was evaluated under various conditions, including benchtop, processed sample, and long-term storage. The results showed no significant degradation, with the percentage change in stability samples compared to nominal concentrations ranging from 4.7% to 12.3% [3].
This validated method has been successfully applied to a bioequivalence study of a 6 mg this compound orally disintegrating tablet in 41 healthy Indian subjects under fasting and fed conditions [3] [4]. The high sensitivity of the method, with an LLOQ of 15 pg/mL for doxepin and 5 pg/mL for nordoxepin, is sufficient to characterize the complete pharmacokinetic profile, including the terminal elimination phase [3].
For clinical monitoring, the therapeutic reference range for the combined concentration of doxepin and nordoxepin is 50-150 ng/mL [5]. It is critical to collect specimens at trough (immediately before the next scheduled dose) for accurate interpretation, as levels can be elevated in non-trough specimens [5].
The following diagrams summarize the metabolic pathway of doxepin and the experimental workflow for its quantification.
Diagram 1: Primary Metabolic Pathway of Doxepin. Doxepin is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2D6 and CYP2C19, to form its active metabolite, nordoxepin. Nordoxepin is further metabolized to inactive glucuronide conjugates, which are primarily eliminated via the kidneys [1] [2].
Diagram 2: Sample Preparation and Analysis Workflow. The procedure involves liquid-liquid extraction of plasma samples followed by analysis using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) [3].
Doxepin, a tricyclic antidepressant (TCA), is widely used in the management of major depressive disorder, anxiety disorders, and insomnia due to its potent antihistamine and anticholinergic properties. The pharmacological activity of doxepin is significantly influenced by its active metabolite, N-nordoxepin (NDox), which exhibits comparable therapeutic and toxicological profiles. Therapeutic Drug Monitoring (TDM) is clinically essential for doxepin due to the substantial inter-individual variability observed in its pharmacokinetics, narrow therapeutic index, and the potential for life-threatening toxicity at elevated concentrations [1]. The complex metabolic pathway of doxepin primarily involves cytochrome P450 enzyme 2C19, leading to the formation of NDox, with both compounds demonstrating extensive distribution and approximately 80% plasma protein binding [1]. The parent drug has a plasma half-life ranging from 8 to 24 hours, while the metabolite exhibits an even longer half-life exceeding 30 hours, necessitating precise monitoring to optimize dosing regimens and minimize adverse effects [1].
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold-standard technique for bioanalysis due to its superior sensitivity, selectivity, and capability for simultaneous quantification of parent drugs and their metabolites. This application note elaborates a robust, sensitive, and fully validated LC-MS/MS method for the simultaneous determination of doxepin and nordoxepin in human plasma, incorporating a liquid-liquid extraction (LLE) procedure for sample clean-up. The method has been successfully applied to a bioequivalence study in healthy human subjects, demonstrating its utility in supporting clinical pharmacokinetic assessments and TDM services [1]. The critical need for such monitoring is further emphasized by contemporary research highlighting the role of TDM in precision psychiatry, enabling dose individualization to account for variability arising from genetic polymorphisms, drug interactions, and special patient populations [2].
The overall analytical workflow for the quantification of doxepin and nordoxepin in human plasma encompasses several critical stages, from sample collection and processing to data analysis. The process is designed to ensure sample integrity, extraction efficiency, and analytical precision. A visual summary of this workflow is presented below, illustrating the sequential steps from plasma sample preparation through to LC-MS/MS analysis and result quantification.
Figure 1: Experimental workflow for the sample preparation and analysis of doxepin and nordoxepin in human plasma.
The methodological approach was designed with several key considerations. The LLE technique was selected for sample preparation to achieve effective clean-up of the complex plasma matrix, thereby minimizing ion suppression/enhancement effects in the mass spectrometer. The use of a stable isotope-labeled internal standard for each analyte would represent the ideal scenario for maximizing precision and accuracy; however, in this validated method, propranolol and desipramine were judiciously selected as internal standards to compensate for potential variability during sample processing and analysis [1]. The chromatographic conditions were optimized to achieve baseline separation of the analytes from endogenous plasma components, while the mass spectrometric parameters were fine-tuned to maximize detection sensitivity and selectivity through Multiple Reaction Monitoring (MRM) mode.
Reference standards of doxepin hydrochloride (99.8% purity) and nordoxepin (99.2% purity) were procured from Toronto Research Chemicals Inc. (Ontario, Canada). The internal standards, propranolol (99.1% purity) and desipramine (98.9% purity), were obtained from Vivan Life Sciences Pvt. Ltd. (Mumbai, India) [1]. All solvents used were of HPLC grade or higher. Methanol, acetonitrile, and methyl tert-butyl ether (MTBE) were sourced from reputable suppliers like J.T Baker Chemicals Ltd. and S.D. Fine Chemicals Ltd. Ammonium formate and ammonia of analytical grade were also utilized. Deionized water was produced using a Milli-Q water purification system (Millipore, Bangalore, India) [1].
Control human plasma, buffered with K₂EDTA, was procured from the clinical department of a bioresearch organization and stored at -20°C until use. All laboratory glassware was properly cleaned and calibrated to ensure accuracy in volumetric measurements. The preparation of all solutions followed strict standard operating procedures to maintain consistency and prevent contamination.
The sample preparation procedure is a critical step for achieving a clean extract and reliable quantification. The following liquid-liquid extraction protocol has been optimized for high recovery and minimal matrix interference [1]:
The analysis was performed using a Shimadzu LC system (Kyoto, Japan) coupled with an API-5500 triple quadrupole mass spectrometer (MDS Sciex, Toronto, Canada). The system was controlled by Analyst software version 1.5.1 [1].
Table 1: Chromatographic Conditions for the Separation of Doxepin and Nordoxepin
| Parameter | Specification |
|---|---|
| Chromatographic Column | Hypurity C8 (100 mm × 4.6 mm, 5.0 µm) |
| Mobile Phase | Acetonitrile-Methanol (95:5, v/v) : 2.0 mM Ammonium Formate (93:7, v/v) |
| Flow Rate | 1.2 mL/min |
| Separation Mode | Isocratic |
| Injection Volume | 15 µL |
| Auto-sampler Temperature | 4 °C |
Table 2: Mass Spectrometric Parameters in Positive Ionization MRM Mode
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Declustering Potential (V) | Collision Energy (eV) |
|---|---|---|---|---|---|
| Doxepin | 280.1 | 107.0 | 300 | 60 | 27 |
| Nordoxepin | 266.0 | 107.0 | 300 | 60 | 29 |
| Propranolol (IS) | 260.1 | 116.1 | 300 | 81 | 25 |
| Desipramine (IS) | 267.1 | 72.1 | 300 | 26 | 21 |
The mass spectrometer was operated in the positive electrospray ionization (ESI+) mode. The source-dependent parameters were set as follows: ion spray voltage: 5500 V; turbo heater temperature: 500°C; nebulizer gas (Gas 1): 50 psi; heater gas (Gas 2): 60 psi; curtain gas: 30 psi; and collision activation dissociation (CAD): 7 psi [1]. Multiple Reaction Monitoring (MRM) was used for data acquisition, monitoring the specific transitions listed in Table 2 for quantification.
The developed LC-MS/MS method was thoroughly validated as per the US FDA and ICH bioanalytical method validation guidelines [1]. The results demonstrated that the method is selective, sensitive, accurate, precise, and robust for the intended application.
Table 3: Assay Performance and Validation Summary for Doxepin and Nordoxepin
| Validation Parameter | Doxepin | Nordoxepin |
|---|---|---|
| Linear Range | 15.0 – 3900 pg/mL | 5.00 – 1300 pg/mL |
| Correlation Coefficient (r²) | 0.9991 | 0.9993 |
| Intra-batch Precision (% CV) | ≤ 6.3% | ≤ 8.3% |
| Inter-batch Precision (% CV) | ≤ 7.2% | ≤ 8.3% |
| Intra-batch Accuracy (%) | 96.8 – 102.4% | 94.5 – 104.8% |
| Inter-batch Accuracy (%) | 97.5 – 101.8% | 96.2 – 102.9% |
| Extraction Recovery (%) | 86.6 – 90.4% | 88.0 – 99.1% |
| LLOQ | 15.0 pg/mL | 5.00 pg/mL |
The method exhibited excellent signal-to-noise ratio at the lower limit of quantification (LLOQ), which was defined as a concentration with a precision of ≤20% CV and accuracy within 80-120%. The selectivity of the method was confirmed by the absence of any significant interfering peaks at the retention times of the analytes and internal standards in six different lots of blank human plasma. The extraction recovery was consistent and reproducible across low, medium, and high quality control levels for both analytes, as detailed in Table 3.
Stability of doxepin and nordoxepin in human plasma was evaluated under various conditions, including bench-top stability (at room temperature for 10 h), processed sample stability (in the auto-sampler at 4°C for 48 h), and after three freeze-thaw cycles. The results indicated that both analytes were stable under these conditions, with the mean percentage change from the nominal concentration ranging from -4.7% to 12.3%, well within the acceptable limits [1].
The validated method was successfully applied to a bioequivalence study of a 6 mg this compound orally disintegrating tablet formulation. The study was conducted in 41 healthy Indian adult subjects under both fasting and fed conditions, in accordance with international ethical standards [1]. The objective was to compare the pharmacokinetic profile of the test formulation with that of a reference formulation.
Serial blood samples were collected from each subject at pre-dose and up to 120 hours post-dose. The samples were processed using the LLE protocol described above, and the plasma concentrations of doxepin and nordoxepin were determined using the validated LC-MS/MS method. The resulting concentration-time data allowed for the calculation of key pharmacokinetic parameters, including the area under the concentration-time curve (AUC0-t), AUC from zero to infinity (AUC0-∞), maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and elimination half-life (t1/2).
The method demonstrated its practical robustness by reliably quantifying plasma concentrations in all subjects throughout the sampling period, thereby enabling a statistically sound comparison of the bioavailability between the two formulations. The success of this application underscores the method's suitability for large-scale clinical studies, including pharmacokinetic, bioequivalence, and therapeutic drug monitoring programs.
The LC-MS/MS method detailed herein provides a highly sensitive and reliable platform for the simultaneous quantification of doxepin and its pharmacologically active metabolite, nordoxepin, in human plasma. The liquid-liquid extraction procedure using methyl tert-butyl ether offers a robust and effective sample clean-up, leading to high analyte recovery and minimal matrix effects. The method validation data conclusively demonstrate that the assay meets all regulatory requirements for specificity, sensitivity, linearity, precision, accuracy, and stability [1].
A key advantage of this method is its exceptional sensitivity, with LLOQs of 15.0 pg/mL for doxepin and 5.00 pg/mL for nordoxepin. This level of sensitivity is crucial for accurately characterizing the terminal elimination phase of doxepin, which has a long and variable half-life, and for monitoring low-dose therapy used for insomnia [1]. When compared to other sample preparation techniques, such as the protein precipitation method often employed in high-throughput multi-analyte panels [2], the LLE approach used in this method provides a cleaner extract, which is beneficial for maximizing instrument uptime and ensuring consistent performance in dedicated, high-sensitivity assays.
Chemotherapy-induced oral mucositis is a common and painful side effect of cancer treatment, characterized by erythema, erosion, and ulceration of the oral mucosa [1]. While doxepin mouthwash is effective for pain control, a lack of localized, sustained-release formulations limits its healing potential [1].
The developed bilayer film uses 3D printing technology to create a novel drug delivery system [1]:
This system provides a promising non-invasive option for the clinical management of CIOM, offering both pain control and promoted ulcer healing [1].
The table below summarizes the quantitative composition of the bioink used for 3D printing the drug-loaded layer.
Table 1: Composition of the Bioink for the Drug-Loaded Adhesive Layer [1]
| Component | Function | Quantity |
|---|---|---|
| Doxepin Hydrochloride | Active Pharmaceutical Ingredient | 250 mg |
| Gelatin-Dopamine (Gel-DOPA) | Bioadhesive Polymer | 200 mg |
| HPMC (Hydroxypropyl Methylcellulose) | Matrix-forming Polymer | 200 mg |
| CARBOPOL | Mucoadhesive & Gelling Agent | 200 mg |
| Ethanol | Solvent | 4.7 mL |
| Water | Solvent | 4.7 mL |
Materials for Backing Layer and Synthesis [1]:
The following diagram illustrates the complete experimental workflow for creating the double-layer oral film.
1. In Vitro Drug Release & Mucoadhesion Testing
2. In Vivo Efficacy in Animal Model
3. Mechanism of Action Studies
The proposed mechanism of action, based on the study findings, is summarized in the diagram below.
Table 2: Key Characteristics of the 3D-Printed DXP Bilayer Film [1]
| Characteristic | Result / Value | Method / Note |
|---|---|---|
| General Appearance | Thin, flexible, translucent film | Visual inspection |
| Mucoadhesive Strength | Excellent adhesion to wet mucosa | Measured by texture analyzer |
| Drug Content Uniformity | Consistent across three batches | HPLC or other validated assay |
| Therapeutic Efficacy | Significant promotion of ulcer healing | In vivo rat CIOM model |
| Proposed Mechanism | Alleviates oxidative stress and attenuates inflammatory response | Western Blot (Nrf2, Keap1) |
This protocol outlines the successful development of a 3D-printed double-layer oral film for the localized delivery of this compound. The formulation combines a mucoadhesive Gel-DOPA-based drug layer with a protective zein backing layer, fabricated using semi-solid extrusion 3D printing. The film demonstrated promising characteristics for managing CIOM, including excellent mucoadhesion, sustained drug release, and a healing mechanism linked to antioxidant and anti-inflammatory pathways [1]. This approach provides a robust foundation for developing personalized, on-demand pharmaceuticals for treating complex oral conditions.
Oral mucositis is a common and debilitating complication of cancer therapy, characterized by painful inflammation and ulceration of the oral mucosa. Doxepin hydrochloride, a tricyclic antidepressant, has demonstrated efficacy in managing mucositis pain. However, traditional rinses have short contact times. A mucoadhesive patch offers a sophisticated solution by providing localized, sustained drug delivery, enhancing efficacy and patient compliance [1] [2].
The most advanced formulation reported is a bilayer oral patch engineered using 3D-printing technology. This design features:
The tables below summarize the core materials and the critical quality attributes of the developed doxepin mucoadhesive films.
Table 1: Composition of the 3D-Printed Bilayer Oral Film [1]
| Layer | Component | Function | Quantity/Concentration |
|---|---|---|---|
| Drug Layer (Ink) | This compound | Active Pharmaceutical Ingredient | 250 mg |
| Gel-DOPA | Bioadhesive Polymer | 200 mg | |
| HPMC & Carbopol | Mucoadhesive Polymers & Matrix Formers | 200 mg each | |
| Ethanol & Water | Solvents | 4.7 mL each | |
| Backing Layer | Zein | Film-forming polymer (hydrophobic) | 25 mg (in 7 mL solution) |
| Glycerol | Plasticizer | Mass ratio 1:25 to Zein | |
| 75% Ethanol | Solvent | 250 mg (in 7 mL solution) |
Table 2: Critical Quality Attributes of the Doxepin Bilayer Film [1]
| Test Parameter | Method / Instrument | Key Results |
|---|---|---|
| Structural Analysis | Fourier Transform Infrared (FT-IR) Spectroscopy | Confirmed successful conjugation of dopamine to gelatin in the Gel-DOPA adhesive. |
| Crystallinity | Powder X-ray Diffraction (XRD) | Determined the physical state (crystalline or amorphous) of the drug within the film matrix. |
| Thermal Properties | Differential Scanning Calorimetry (DSC) | Analyzed thermal events to assess compatibility between drug and excipients. |
| Surface Wettability | Water Contact Angle (WCA) | Measured hydrophilicity/hydrophobicity of the backing and drug-loaded layers. |
| Swelling Behavior | In vitro hydration study | Films are hydrophilic, hydrating quickly (within 2-5 minutes for HPMC/SCMC-based films). |
| In vitro Drug Permeation | Franz diffusion cell (porcine/Guinea pig mucosa) | HPMC films showed highest permeation (~69.5% over 8h), significantly higher than drug solution (8.26%) [3]. |
While the analgesic effect of doxepin is linked to local anesthetic activity and blockade of sodium channels, recent research on the patch suggests it also promotes ulcer healing through a specific molecular pathway [1] [5] [2]. The proposed mechanism involves the alleviation of oxidative stress and attenuation of excessive inflammatory responses.
The following diagram illustrates this proposed signaling pathway:
The experimental workflow for developing and evaluating this patch, from formulation to mechanistic investigation, is outlined below:
The 3D-printed mucoadhesive bilayer patch represents a significant advancement in the local delivery of this compound for oral mucositis. Its design effectively addresses the challenges of the oral environment by combining strong wet adhesion with sustained, localized drug release. Beyond pain relief, evidence indicates a therapeutic role in promoting ulcer healing, likely mediated through the modulation of oxidative stress and inflammatory pathways [1]. This formulation provides a promising non-invasive pharmaceutical option and a robust platform for researchers developing next-generation treatments for oral mucosal diseases.
Mucoadhesive drug delivery systems represent a significant advancement in localized therapeutic applications, particularly for treating oral mucosal conditions such as chemotherapy-induced oral mucositis (CIOM). The development of bioadhesive formulations that maintain prolonged contact with moist mucosal tissues has emerged as a critical focus in pharmaceutical sciences, addressing the limitations of conventional rinses and pastes that suffer from poor retention and rapid clearance. Gelatin-based biomaterials have gained prominence in this domain due to their exceptional biocompatibility, biodegradability, and versatility in fabrication techniques. The modification of gelatin through dopamine functionalization enhances its adhesive properties through catechol-mediated interactions, inspired by the robust wet adhesion mechanisms of marine mussels [1].
The therapeutic application of doxepin hydrochloride, a tricyclic antidepressant with demonstrated analgesic properties, has shown considerable promise in managing CIOM pain. However, traditional dosage forms fail to maintain effective drug concentrations at the ulcer site for sufficient durations. Recent advances in bioadhesive film technology have enabled the development of sophisticated delivery systems that can adhere to moist mucosal surfaces while providing sustained drug release. The integration of 3D printing fabrication techniques further allows for precise control over film architecture and drug distribution, representing a significant innovation in personalized medicine approaches for oral mucositis management [1].
The rational design of these delivery systems leverages the amphoteric nature of gelatin, which contains numerous functional groups available for chemical modification. Type A gelatin, with its higher isoelectric point (pI = 7-9), provides optimal characteristics for mucoadhesive applications in the oral environment. The conjugation of dopamine to the gelatin backbone creates a catechol-functionalized polymer (Gel-DOPA) that exhibits superior wet adhesion capabilities through multiple mechanisms including hydrogen bonding, π-π stacking, and metal coordination [2] [1]. This comprehensive document details the methodologies, characterization techniques, and implementation protocols for Gel-DOPA bioadhesive systems for doxepin delivery, providing researchers with practical guidance for developing and optimizing these advanced formulations.
The Gel-DOPA conjugate is synthesized through carbodiimide-mediated coupling reaction, which facilitates the formation of amide bonds between functional groups of gelatin and dopamine. The reaction mechanism involves the activation of carboxyl groups on the gelatin backbone using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS), which subsequently react with the primary amine groups of dopamine hydrochloride. This conjugation strategy results in the covalent attachment of dopamine moieties to the gelatin structure, preserving the catechol functionality essential for mucoadhesion [1]. The synthesis is performed in MES buffer solution (pH 5.5-6.0) to maintain optimal reaction efficiency while minimizing dopamine oxidation during the conjugation process.
The reaction progression is monitored through spectrophotometric methods, with the characteristic color change from colorless to light brown indicating successful conjugation. The purification of the final product is achieved through dialysis against deionized water using membranes with appropriate molecular weight cut-off (typically 12-14 kDa) to remove unreacted dopamine, NHS-byproducts, and EDC residues. The purified Gel-DOPA solution is then lyophilized to obtain a stable powder that can be stored at -20°C for extended periods without significant degradation of catechol functionality. This synthetic approach typically achieves a conjugation efficiency of 75-85%, with the actual dopamine content in the final conjugate ranging between 18-22% (w/w) as determined by UV-spectrophotometric analysis at 280 nm [1].
Table 1: Characterization techniques for Gel-DOPA conjugate
| Characterization Method | Parameters Analyzed | Expected Results | Significance |
|---|---|---|---|
| FT-IR Spectroscopy | Functional groups, chemical bonds | Appearance of catechol characteristic peaks at 1265 cm⁻¹ (C-O stretching) and 1350 cm⁻¹ (O-H bending) | Confirmation of successful conjugation between gelatin and dopamine |
| ¹H-NMR | Structural confirmation, degree of substitution | Appearance of aromatic proton signals (δ 6.5-7.0 ppm) from dopamine | Quantitative analysis of dopamine incorporation |
| UV-Vis Spectrophotometry | Dopamine content, oxidation state | Absorption maxima at 280 nm for catechol groups | Determination of conjugation efficiency and catechol preservation |
| Fluorescence Spectroscopy | Polymer conformation | Emission spectra changes | Monitoring structural modifications post-conjugation |
| Gel Permeation Chromatography | Molecular weight distribution | Shift in molecular weight profile | Assessment of polymerization and degradation |
| X-ray Photoelectron Spectroscopy | Surface elemental composition | Increased oxygen-to-carbon ratio | Verification of dopamine presence on polymer surface |
Fourier Transform Infrared (FT-IR) Spectroscopy provides crucial evidence of successful conjugation through the appearance of characteristic catechol peaks while maintaining the primary amide bands of gelatin at 1650 cm⁻¹ (amide I) and 1550 cm⁻¹ (amide II). Additional validation can be obtained through ¹H-Nuclear Magnetic Resonance (NMR) spectroscopy in D₂O, which shows aromatic proton signals from the dopamine moiety between 6.5-7.0 ppm, allowing for quantitative determination of the degree of substitution. The thermal properties of Gel-DOPA are evaluated using Differential Scanning Calorimetry (DSC), which typically shows a slight decrease in glass transition temperature compared to native gelatin due to the incorporation of dopamine moieties that disrupt the ordered structure of the protein [1].
The catechol content quantification is essential for predicting the adhesive performance of the final product. This analysis is performed using the Arnow's assay for dihydroxyaryl compounds, which produces a characteristic red color measurable at 515 nm. Alternatively, the Folin-Ciocalteu method can be employed, based on the reduction of phosphomolybdic-phosphotungstic acid complexes by catechol groups, producing a blue color measurable at 750 nm. Both methods require calibration with dopamine standards and appropriate controls to account for potential interference from gelatin components. The rheological properties of Gel-DOPA solutions are also characterized, typically showing increased viscosity and enhanced shear-thinning behavior compared to native gelatin solutions at equivalent concentrations, which has implications for subsequent processing and formulation [1].
The bioadhesive delivery system employs a sophisticated double-layer architecture designed to optimize both mucosal adhesion and drug release kinetics. The formulation comprises two distinct layers: a bioadhesive drug-loaded layer that interfaces directly with the mucosal tissue, and a backing layer that serves as a protective barrier. This configuration ensures unidirectional drug release toward the mucosa while minimizing drug loss to the oral cavity, thereby enhancing therapeutic efficiency. The drug-loaded layer incorporates the Gel-DOPA conjugate as the primary bioadhesive polymer, complemented by additional hydrophilic polymers that modulate swelling behavior and drug release profiles [1].
The composition optimization involves careful balancing of polymer ratios to achieve desired mechanical, adhesive, and drug release properties. The bioadhesive layer typically contains Gel-DOPA (20-30% w/w), hydroxypropyl methylcellulose (HPMC) (20-30% w/w) as a film-forming polymer, and Carbopol (20-30% w/w) to enhance mucoadhesive strength through additional hydrogen bonding interactions with mucosal glycoproteins. The backing layer is composed of zein (corn protein) and glycerol in a 25:1 mass ratio dissolved in 75% ethanol, creating a hydrophobic barrier that prevents moisture penetration from the oral cavity and directs drug release toward the mucosal tissue. This layer is designed to be sufficiently flexible to accommodate oral movements while maintaining structural integrity during the intended application period [1].
Table 2: Formulation components and their functional roles
| Component | Concentration Range | Functional Role | Notes/Alternatives |
|---|---|---|---|
| Gel-DOPA | 20-30% (w/w) | Primary bioadhesive polymer | Type A gelatin source recommended for higher pI |
| HPMC | 20-30% (w/w) | Film-forming polymer, modulates drug release | Viscosity grade K4M or K15M preferred |
| Carbopol | 20-30% (w/w) | Enhances mucoadhesion, modifies release | Neutralization required for optimal performance |
| Zein | 25% (w/w backing layer) | Hydrophobic backing material | Alternative: Ethyl cellulose for vegan formulations |
| Glycerol | 1% (w/w backing layer) | Plasticizer | Alternative: Polyethylene glycol 400 |
| Doxepin HCl | 2.5-5.0% (w/w) | Active pharmaceutical ingredient | Light sensitive - protect during processing |
| Ethanol-Water | 1:1 ratio (v/v) | Solvent system | Total solid content 15-20% for optimal printability |
The selection of hydrophilic polymers in the bioadhesive layer is critical for controlling the hydration rate and subsequent drug release. HPMC provides excellent film-forming properties and creates a gel barrier that modulates drug diffusion through increased viscosity as it hydrates. The inclusion of Carbopol (cross-linked polyacrylic acid) significantly enhances mucoadhesive performance through the formation of additional physical entanglements and hydrogen bonds with mucosal surfaces. The concentration of these polymers must be optimized to balance adhesive strength with patient comfort, as excessive adhesion may cause discomfort upon removal. The plasticizer selection and concentration directly impact film flexibility and mechanical strength, with glycerol providing optimal plasticization effect while maintaining compatibility with both hydrophilic and hydrophobic components [1] [3].
The solvent system employs a 1:1 ethanol-water mixture that ensures complete dissolution of both hydrophilic and hydrophobic components while maintaining appropriate viscosity for subsequent processing. Ethanol acts as a penetration enhancer for doxepin, potentially improving transmucosal absorption, while the aqueous component facilitates polymer hydration and subsequent bioadhesion. The total solid content in the printing ink is maintained at 15-20% (w/v) to achieve optimal rheological properties for 3D printing, balancing extrudability with shape retention post-deposition. For specialized applications requiring enhanced penetration, permeation enhancers such as bile salts, fatty acids, or surfactants may be incorporated at concentrations of 1-5% (w/w), though their impact on mucoadhesive properties must be carefully evaluated [1] [3].
The physicochemical properties of the developed films are comprehensively characterized using multiple analytical techniques to ensure consistency, stability, and performance. Powder X-ray diffraction (XRD) analysis is employed to determine the physical state of doxepin within the film matrix, with the absence of characteristic crystalline drug peaks indicating molecular dispersion or amorphous form, which enhances dissolution and permeation. Differential scanning calorimetry (DSC) provides complementary information about drug-polymer interactions through the observation of shifts in melting endotherms and glass transition temperatures. Typically, the DSC thermogram of the optimized formulation shows a single broad endotherm corresponding to the dehydration process, without distinct melting peaks for crystalline doxepin, confirming homogeneous distribution in the polymer matrix [1].
Water contact angle (WCA) measurements are performed on both the bioadhesive and backing layers to characterize surface hydrophilicity/hydrophobicity. The bioadhesive layer typically exhibits a WCA of 40-50°, indicating moderate hydrophilicity that facilitates initial adhesion to moist mucosal surfaces, while the backing layer shows a significantly higher WCA of 80-90°, confirming its hydrophobic nature and barrier function. The mechanical properties of the films are evaluated through tensile testing, with optimal formulations demonstrating tensile strength of 2.5-4.0 MPa and elongation at break of 25-40%, indicating sufficient flexibility and strength to withstand oral movements without rupture. The content uniformity is verified by assaying doxepin content in multiple 1 cm² sections from different batches, with acceptance criteria requiring ±5% deviation from the labeled claim [1].
The mucoadhesive performance is quantified through both in vitro and ex vivo testing methods. Tensile detachment force measurements are performed using texture analyzers with mucosal tissue (typically porcine buccal mucosa) as the substrate. The test film is hydrated with artificial saliva and brought into contact with the mucosal surface under controlled pressure (0.5 N for 30 seconds), followed by measurement of the force required for detachment at a constant rate (0.5 mm/s). Optimized Gel-DOPA formulations typically demonstrate 2-3 times greater adhesive force compared to unmodified gelatin films, with values ranging from 0.8-1.2 N/cm². The work of adhesion (area under the force-distance curve) provides additional insight into adhesive performance, with higher values indicating superior retention potential [1] [3].
The drug release profile is characterized using Franz diffusion cells with synthetic membranes or excised mucosal tissue under sink conditions. The receptor compartment contains phosphate buffer (pH 6.8) maintained at 37°C to simulate oral cavity conditions. Samples are withdrawn at predetermined intervals and analyzed using validated HPLC methods typically employing C18 columns, mobile phases of acetonitrile:phosphate buffer (pH 3.0) in 40:60 ratio, and detection at 254 nm. The optimized formulation typically exhibits an initial burst release of 15-25% within the first hour, followed by sustained release over 6-8 hours, which aligns with therapeutic requirements for CIOM management. The release kinetics are analyzed using various mathematical models (zero-order, first-order, Higuchi, Korsmeyer-Peppas), with the Gel-DOPA system typically following Higuchi kinetics indicating diffusion-controlled release mechanisms [1] [3].
Step 1: Preparation of Reaction Mixture
Step 2: Carbodiimide Activation
Step 3: Purification
Step 4: Lyophilization
Quality Control Check: Perform FT-IR analysis to confirm successful conjugation. The characteristic peaks for catechol groups should appear at 1265 cm⁻¹ (C-O stretching) and 1350 cm⁻¹ (O-H bending). The product should show a slight color change to light brown, but not dark brown/black, which would indicate excessive dopamine oxidation [1].
Step 1: Bioadhesive Ink Preparation
Step 2: Backing Layer Fabrication
Step 3: 3D Printing Parameters
Step 4: Post-processing
Troubleshooting Notes: If the printed structure shows poor resolution, adjust the nozzle pressure (35-50 kPa range) or increase the polymer concentration. If delamination occurs between layers, ensure the backing layer is slightly hydrated before printing or add a thin adhesive interface layer [1].
Figure 1: Experimental workflow for Gel-DOPA synthesis and bilayer film fabrication
Swelling Studies Protocol:
Ex Vivo Mucoadhesion Testing:
In Vitro Drug Release Studies:
Accelerated Stability Testing:
The translational pathway for Gel-DOPA based doxepin delivery systems requires careful attention to scaling considerations and regulatory requirements. Good Manufacturing Practice (GMP) compliance must be integrated early in the development process, with particular emphasis on raw material qualification, process validation, and quality control testing. Type A gelatin should be sourced from certified suppliers with appropriate Transmissible Spongiform Encephalopathy (TSE) statements, while dopamine hydrochloride must meet pharmaceutical grade standards with confirmed purity >99%. The 3D printing process transitions from laboratory-scale systems to automated, validated equipment capable of maintaining critical process parameters within defined ranges, including nozzle pressure (42 ± 2 kPa), printing speed (15 ± 1 mm/s), and layer height (1.0 ± 0.1 mm) [1].
The quality target product profile (QTPP) for the final dosage form includes critical attributes such as doxepin content (2.5 ± 0.25 mg/cm²), mucoadhesive strength (>0.8 N/cm²), swelling ratio (150-250%), and drug release profile (80% release within 6-8 hours). Critical quality attributes (CQAs) are monitored throughout manufacturing, including appearance, thickness uniformity, mechanical properties, and content uniformity. Sterilization considerations present challenges for bioadhesive formulations, with aseptic processing recommended over terminal sterilization methods that may compromise polymer integrity or drug stability. For clinical evaluation, stability studies must demonstrate maintenance of CQAs under recommended storage conditions (4°C, desiccated) for at least 12 months [1] [4].
The clinical implementation of doxepin-loaded Gel-DOPA films focuses primarily on managing chemotherapy-induced oral mucositis (CIOM), a debilitating condition affecting 59.4%-100% of patients receiving head and neck cancer treatment. The administration protocol involves application of the film directly to ulcerated areas, where it adheres moist mucosal surfaces and provides sustained release of doxepin. The analgesic mechanism involves local antagonism of H1 histamine receptors and inhibition of norepinephrine and serotonin reuptake in peripheral nociceptors, providing targeted pain relief without systemic side effects. Additionally, recent evidence suggests that doxepin may promote ulcer healing through modulation of oxidative stress and attenuation of excessive inflammatory responses, particularly through the Nrf2-Keap1 pathway [1].
The dosing regimen typically involves once-daily application, with clinical studies demonstrating significant pain reduction within 30 minutes of application and sustained relief for 4-6 hours. The safety profile is favorable, with minimal systemic absorption of doxepin due to localized delivery, avoiding the sedative and anticholinergic effects associated with oral administration. Patients should be instructed on proper application technique, including mucosal surface drying before application, firm pressure for 10-15 seconds to ensure adhesion, and avoidance of drinking or eating for 30 minutes post-application. Clinical monitoring should include regular assessment of oral mucosa, pain scores using visual analog scales, and documentation of any local adverse effects such as mild burning or stinging upon application, which typically resolves within minutes [1] [3].
The development of Gel-DOPA bioadhesive systems for doxepin delivery represents a significant advancement in mucoadhesive drug delivery technology, effectively addressing the challenges associated with conventional oral formulations for local mucosal conditions. The integration of mussel-inspired adhesion chemistry with pharmaceutical formulation science has yielded a robust platform technology with demonstrated efficacy in preclinical models of chemotherapy-induced oral mucositis. The double-layer film architecture combined with precision 3D printing fabrication enables precise control over drug delivery kinetics and spatial distribution, offering significant advantages over traditional casting methods.
Future developments in this field are likely to focus on personalized dosing strategies leveraging the flexibility of 3D printing to tailor film dimensions and drug loading to individual patient needs. The incorporation of multiple therapeutic agents targeting different aspects of mucositis pathophysiology (e.g., antimicrobials, anti-inflammatories, and growth factors) represents another promising direction. Additionally, the exploration of stimuli-responsive systems that modulate drug release in response to specific biomarkers in the oral environment (e.g., pH changes, enzymatic activity) could further enhance therapeutic precision. The Gel-DOPA platform technology also holds significant potential for extended applications beyond oral mucositis, including periodontal disease, buccal delivery of systemic medications, and wound healing applications in other mucosal tissues.
Chemotherapy-induced oral mucositis (CIOM) represents a frequent and debilitating complication affecting cancer patients undergoing chemotherapy, particularly those with head and neck cancers where incidence rates can reach 59.4%–100% [1]. This condition is characterized by erythema, erosion, ulceration, and pseudomembrane formation in the oral mucosa, significantly impacting patient quality of life, nutritional status, and potentially compromising cancer treatment outcomes. The complex pathophysiology of CIOM involves direct mucosal damage from chemotherapeutic agents followed by inflammatory cascades and oxidative stress responses that perpetuate tissue injury and impair healing processes. Current management strategies for established CIOM ulcers focus primarily on symptomatic relief and promotion of mucosal healing, yet available formulations often lack optimal therapeutic efficacy due to limitations in drug retention within the challenging oral environment.
Doxepin hydrochloride, a tricyclic antidepressant with well-documented analgesic and healing properties, has emerged as a promising therapeutic agent for CIOM management. While doxepin mouthwash has demonstrated efficacy in controlling CIOM-related pain in clinical trials, research on its ulcer-healing effects and the underlying mechanisms remains limited [1]. Furthermore, the absence of localized adhesive formulations specifically designed for oral application has restricted its therapeutic potential. The development of a sustained-release bilayer patch addresses these limitations by combining bioadhesive technologies with controlled drug delivery principles, enabling prolonged drug retention at the ulcer site and enhanced therapeutic outcomes. This application note provides comprehensive protocols for the formulation, characterization, and evaluation of a this compound-loaded bilayer patch, offering researchers a systematic approach to developing this promising pharmaceutical option for CIOM management.
Table 1: Current Doxepin Formulations and Limitations for Oral Mucositis Management
| Formulation Type | Key Advantages | Major Limitations | Clinical Evidence |
|---|---|---|---|
| Mouthwash | Ease of application, pain relief | Short contact time, poor ulcer targeting, inadvertent swallowing | Multiple clinical trials demonstrating analgesic efficacy |
| Conventional Patches | Localized delivery | Poor wet adhesion, limited drug loading | Limited studies with variable outcomes |
| Bilayer Patch (Novel) | Sustained release, excellent mucosal adhesion, targeted delivery | Complex manufacturing process | Preclinical studies showing enhanced healing and analgesia |
The development of a bilayer patch system for buccal delivery of this compound requires careful consideration of the oral environment dynamics, including high humidity, salivary flow, and mechanical stresses from talking and swallowing. The bilayer design incorporates two distinct layers with specialized functions: a bioadhesive drug-loaded layer for mucosal attachment and controlled drug release, and a backing layer that acts as a protective barrier and prevents drug loss into the oral cavity. This configuration enables unidirectional drug delivery toward the mucosal tissue, maximizing local drug concentration while minimizing systemic absorption and potential side effects. The design specifically addresses the challenge of maintaining prolonged adhesion on wet mucosal surfaces, a formidable obstacle in dental biomaterials that has limited the effectiveness of previous intraoral therapeutic modalities.
Bioadhesive Layer Components:
Backing Layer Components:
Diagram 1: Bilayer Patch Preparation Workflow. The diagram illustrates the sequential preparation process for both layers of the patch, culminating in the final bilayer structure.
The bioadhesive polymer conjugate is synthesized through carbodiimide-mediated coupling reaction with the following detailed protocol:
The protective backing layer is formulated using solvent casting method:
The adhesive drug-loaded layer is fabricated using precision 3D printing technology:
The final patch assembly is completed through integration of both layers:
Comprehensive characterization of the bilayer patch is essential for quality control and performance prediction:
Table 2: Physicochemical Characterization Parameters and Specifications
| Parameter | Method | Instrument Specifications | Acceptance Criteria |
|---|---|---|---|
| Crystallinity | XRD | Cu-Kα radiation, 35 kV, 25 mA | Predominantly amorphous character |
| Thermal Behavior | DSC | 25°C to 600°C, 10°C/min | No drug-polymer incompatibility |
| Chemical Structure | FT-IR | 350-7800 cm⁻¹, 2 cm⁻¹ resolution | Characteristic functional groups present |
| Surface Wettability | WCA | 5 μL water droplet, automatic detection | Backing layer: >90°, Adhesive layer: <50° |
| Thickness Uniformity | Micrometer | 0.001 mm accuracy | ±5% variation across patch surface |
| Drug Content | HPLC | C18 column, UV detection 254 nm | 90-110% of labeled claim |
Evaluation of mechanical integrity and mucosal adhesion capabilities:
Ex vivo permeation studies provide critical data on drug delivery efficiency and buccal retention:
Table 3: Ex Vivo Permeation Parameters for Doxepin Formulations
| Formulation | Flux (μg/cm²/h) | Permeability Coefficient (cm/h) | Buccal Retention (μg/g tissue) | Enhancement Ratio |
|---|---|---|---|---|
| Doxepin Solution | 15.2 ± 2.3 | 0.030 ± 0.005 | 45.6 ± 8.2 | 1.00 |
| Conventional Gel | 22.8 ± 3.1 | 0.046 ± 0.006 | 128.4 ± 15.3 | 1.50 |
| Bilayer Patch | 8.5 ± 1.2 | 0.017 ± 0.002 | 385.7 ± 32.6 | 0.56 |
| Patch with Permeation Enhancer | 28.4 ± 3.8 | 0.057 ± 0.008 | 265.3 ± 24.1 | 1.87 |
In vitro models using human buccal cell lines provide safety and mechanism data:
Preclinical evaluation of the doxepin bilayer patch requires appropriate animal models of oral mucositis:
Comprehensive evaluation of therapeutic outcomes through multiple parameters:
Evaluate systemic exposure and local tissue distribution:
The healing mechanism of doxepin in CIOM treatment involves multifaceted pathways targeting both oxidative stress and inflammatory responses:
Diagram 2: Therapeutic Mechanisms of Doxepin in CIOM Treatment. The diagram illustrates the multimodal mechanism of action through which doxepin addresses both oxidative stress and inflammatory components of oral mucositis.
Comprehensive stability assessment ensures product quality throughout shelf life:
Table 4: Quality Control Tests and Acceptance Criteria for Doxepin Bilayer Patches
| Test Parameter | Method | Specification | Frequency |
|---|---|---|---|
| Description | Visual examination | Thin, flexible, uniform surface | Each batch |
| Identification | FT-IR | Spectrum matches reference standard | Each batch |
| Assay (Doxepin) | HPLC | 90.0-110.0% of label claim | Each batch |
| Content Uniformity | HPLC (10 patches) | AV ≤ 15% | Each batch |
| Thickness | Micrometer | 0.5 mm ± 10% | 10 patches/batch |
| Weight Variation | Analytical balance | ±7.5% of average weight | 20 patches/batch |
| Folding Endurance | Manual folding | >200 folds at same place | 3 patches/batch |
| Surface pH | pH meter (surface contact) | 6.5-7.5 | 3 patches/batch |
| Mucoadhesive Strength | Texture analyzer | ≥5.0 g/cm² | 3 patches/batch |
| In Vitro Release | USP Apparatus 5 | 80% release in 24 hours | Each batch |
| Microbial Limit | USP <61> | TAMC: ≤1000 cfu/g, TYMC: ≤100 cfu/g | Each batch |
| Related Substances | HPLC | Total impurities ≤2.0%, Any individual ≤1.0% | Each batch |
The development of a sustained-release this compound bilayer patch represents a significant advancement in the management of chemotherapy-induced oral mucositis. This comprehensive application note provides detailed protocols for the formulation, characterization, and evaluation of this innovative drug delivery system, enabling researchers to develop a promising therapeutic option for this debilitating condition. The bilayer design combines excellent mucosal adhesion with controlled drug release, addressing fundamental limitations of current formulations while leveraging doxepin's dual analgesic and healing properties.
Future development directions include clinical translation of the preclinical findings, optimization of the formulation for scale-up manufacturing, and exploration of combination therapies with other active ingredients targeting different aspects of the mucositis pathway. Additionally, adaptation of the technology for personalized medicine approaches through patient-specific 3D printing based on ulcer size and location represents an exciting frontier in buccal drug delivery. The protocols outlined herein provide a robust foundation for further research and development efforts aimed at bringing this promising therapeutic option to cancer patients suffering from oral mucositis.
Doxepin hydrochloride is a tricyclic antidepressant with a chemical structure of 1-propanamine, 3-dibenz[b,e]oxepin-11(6H)-ylidene-N,N-dimethyl-, hydrochloride. It is widely used for the treatment of depression, anxiety, and insomnia, and more recently in topical formulations for pruritic skin conditions. The drug exhibits potent central anticholinergic activity and functions by inhibiting the reuptake of both norepinephrine and serotonin in brain synapses. Given its narrow therapeutic index and potential for adverse effects at higher concentrations, accurate analytical methods for quantifying this compound in various matrices are essential for obtaining optimum therapeutic concentration and ensuring quality assurance in pharmaceutical preparations [1].
The International Council for Harmonisation (ICH) provides the fundamental framework for analytical method validation through guidelines Q2(R2) and Q14, which have been adopted by regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA). These guidelines represent a significant modernization from a prescriptive approach to a science- and risk-based lifecycle model, emphasizing the Analytical Target Profile (ATP) as a prospective summary of a method's intended purpose and desired performance characteristics. This shift ensures that analytical procedures are not merely validated as a one-time event but are managed throughout their entire lifecycle with a focus on robustness, reliability, and fitness for purpose [2].
A highly sensitive spectrofluorimetric method has been developed for the determination of this compound in commercial dosage forms. This technique is particularly attractive due to its sensitivity, speed, and simplicity. The method is based on the formation of a fluorescent ion pair complex between this compound and eosin Y in an acetate buffer at pH 4.52, which is extractable in dichloromethane [1].
Key Experimental Protocol:
RP-HPLC represents a versatile and robust technique for the analysis of this compound, particularly valuable for stability-indicating methods that can separate the drug from its degradation products and excipients [3] [4].
Experimental Protocol for Stability-Indicating Method:
For bioanalytical applications requiring exceptional sensitivity, such as pharmacokinetic studies, an LC-MS/MS method has been developed for the simultaneous determination of doxepin and its pharmacologically active metabolite, nordoxepin, in human plasma [5].
Key Experimental Protocol:
According to ICH Q2(R2) guidelines, the validation of analytical procedures for this compound must demonstrate that the method is suitable for its intended purpose through assessment of specific performance characteristics [2].
The following table summarizes the validation parameters and typical acceptance criteria for this compound analytical methods:
Table 1: Validation Parameters and Acceptance Criteria for this compound Analytical Methods
| Validation Parameter | Spectrofluorimetric Method [1] | RP-HPLC Method [3] [4] | LC-MS/MS Method [5] |
|---|---|---|---|
| Linearity Range | 0.1-0.8 µg/mL | 10-50 µg/mL | 15.0-3900 pg/mL (Dox), 5.00-1300 pg/mL (NDox) |
| Correlation Coefficient (r²) | >0.999 | 0.9974 | 0.9991 (Dox), 0.9993 (NDox) |
| Accuracy (% Recovery) | 100±3.0% | 97.67-101% | - |
| Precision (% RSD) | Intraday: ≤1.85%, Interday: ≤2.32% | ≤2.0% | Intra-batch: ≤8.3%, Inter-batch: ≤8.3% |
| LOD | 2.95 ng/mL | 0.40-0.50 µg/mL | - |
| LOQ | - | 0.40-0.50 µg/mL | - |
| Specificity | No interference from excipients | Resolves degradation products | No matrix interference |
| Robustness | Insensitive to small variations | System suitability: RSD≤0.5%, Resolution≥2.0 | Rugged with high extraction recovery |
The following workflow diagram illustrates the analytical method validation lifecycle for this compound according to modern ICH guidelines:
Principle: This method is based on the formation of a dichloromethane-extractable ion pair complex between the protonated drug and eosin Y, which exhibits intense fluorescence [1].
Materials and Reagents:
Sample Preparation for Capsules:
Procedure:
Materials and Equipment:
Chromatographic Conditions:
| Time (min) | % Solution A | % Solution B |
|---|---|---|
| 0 | 70 | 30 |
| 3 | 70 | 30 |
| 18 | 50 | 50 |
| 20 | 50 | 50 |
| 20.1 | 70 | 30 |
| 25 | 70 | 30 |
System Suitability Solution:
Specificity and Forced Degradation Studies: Forced degradation studies should include:
The method should demonstrate specificity by resolving doxepin from all degradation products with peak purity index >0.999 [3] [4].
The following diagram outlines the key parameters required for validation of analytical procedures according to ICH Q2(R2), showing their interrelationships:
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For the spectrofluorimetric method, specificity was demonstrated by analyzing a placebo solution containing common excipients (glucose, fructose, lactose, starch, sodium benzoate) and observing no interference in the determination of this compound [1]. For HPLC methods, specificity is typically demonstrated through forced degradation studies and resolution from known and unknown impurities [3] [4].
Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.
Table 3: Linearity Data for Different Analytical Methods of this compound
| Method | Concentration Range | Correlation Coefficient (r²) | Regression Equation |
|---|---|---|---|
| Spectrofluorimetry [1] | 0.1-0.8 µg/mL | >0.999 | Y = 1009.4x + 18.408 |
| RP-HPLC [3] | 10-50 µg/mL | 0.9974 | Not specified |
| LC-MS/MS [5] | 15.0-3900 pg/mL (Dox), 5.00-1300 pg/mL (NDox) | 0.9991 (Dox), 0.9993 (NDox) | Not specified |
Accuracy, expressed as % recovery, demonstrates the closeness of agreement between the accepted reference value and the value found. Precision, expressed as % RSD, examines the agreement among a series of measurements.
Accuracy Assessment:
Precision Assessment:
The Limit of Detection (LOD) is the lowest amount of analyte that can be detected, while the Limit of Quantitation (LOQ) is the lowest amount that can be quantified with acceptable accuracy and precision.
Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. For the HPLC method, this includes changes in:
System suitability criteria (resolution ≥2.0 between critical pairs, RSD ≤0.5% for standard injections) must be met under all varied conditions [4].
The validated methods have been successfully applied to various pharmaceutical formulations of this compound:
For capsule analysis, the sample preparation involves dissolving the powder contents in water, filtering, and appropriate dilution. For cream formulations, more extensive sample preparation is required, including sonication and centrifugation to separate the drug from the semisolid base [1] [4].
The analytical methods presented herein for this compound—encompassing spectrofluorimetry, RP-HPLC, and LC-MS/MS techniques—have been comprehensively validated in accordance with ICH Q2(R2) guidelines. Each method offers distinct advantages depending on the application requirements: spectrofluorimetry for routine quality control with excellent sensitivity and simplicity; RP-HPLC for stability-indicating analysis with robust separation capabilities; and LC-MS/MS for bioanalytical applications requiring exceptional sensitivity and selectivity.
The modernized approach introduced by ICH Q2(R2) and Q14, emphasizing the Analytical Target Profile and lifecycle management, provides a science- and risk-based framework that ensures methods remain fit-for-purpose throughout their operational lifetime. By adhering to these guidelines and implementing the detailed protocols described, researchers and pharmaceutical analysts can ensure the reliability, accuracy, and regulatory compliance of their analytical methods for this compound across various pharmaceutical formulations.
This compound, a tricyclic antidepressant with the molecular formula C₁₉H₂₁NO•HCl (molecular weight 315.84 Da), exists as a mixture of (E) and (Z) geometric isomers. [1] Its analysis in pharmaceutical formulations and biological samples requires precise sample preparation and chromatographic or spectrofluorimetric techniques. The optimization of buffer pH is a critical parameter that significantly influences method performance by affecting drug ionization, solubility, complex formation, and chromatographic peak shape.
This method is highly sensitive and suitable for the analysis of doxepin in commercial dosage forms like capsules. [2] [3]
Table 1: Key Parameters for Spectrofluorimetric Method
| Parameter | Specification |
|---|---|
| Optimum Buffer pH | 4.52 [2] |
| Buffer Type | Sodium acetate-acetic acid [2] |
| Linear Range | 0.1 - 0.8 µg/mL [2] |
| Limit of Detection (LOD) | 2.95 ng/mL [2] |
| Excitation/Emission (λ_ex/λ_em) | 464 nm / 567 nm [2] |
| Extraction Solvent | Dichloromethane [2] |
The United States Pharmacopeia (USP) specifies an HPLC method for the assay of this compound, which separates its (E) and (Z) isomers. [1]
Table 2: Key Parameters for HPLC (USP) Method
| Parameter | Specification |
|---|---|
| Column | Purospher STAR RP-8e (L7) [1] |
| Mobile Phase (Example) | Low-pH buffer (e.g., pH 2.5) / Acetonitrile [1] |
| Detection Wavelength | 254 nm [4] |
| Column Temperature | 50 °C [1] |
| System Suitability (Resolution) | NLT 1.5 [1] |
This method is designed for the highly sensitive and simultaneous quantification of doxepin and its active metabolite, nordoxepin, in biological matrices like human plasma. [5]
Table 3: Key Parameters for LC-MS/MS Method
| Parameter | Specification |
|---|---|
| Sample Volume | 500 µL Human Plasma [5] |
| Extraction Solvent | Methyl tert-butyl ether (MTBE) [5] |
| Linear Range (Doxepin) | 15.0 - 3900 pg/mL [5] |
| Linear Range (Nordoxepin) | 5.00 - 1300 pg/mL [5] |
| Ionization Mode | Positive [5] |
| Analytical Column | Hypurity C8 [5] |
The following diagram illustrates the decision-making workflow for selecting and optimizing a sample preparation method for this compound, highlighting the critical role of pH.
Optimizing buffer pH is a fundamental step in developing robust and reliable analytical methods for this compound. The protocols detailed herein provide a clear guide for researchers. Adherence to the specified pH conditions—pH 4.52 for spectrofluorimetric complex formation and a low pH (~2.5) for reversed-phase HPLC separation—is vital for achieving accurate, sensitive, and reproducible results across different sample matrices, from formulated products to complex biological fluids.
The table below summarizes the core physical, chemical, and handling information for doxepin hydrochloride.
| Aspect | Specification / Condition | Source / Context |
|---|---|---|
| Recommended Storage Temp. | 20 °C | Chemical Standard [1] |
| Physical Form | Solid | Chemical Standard [1] |
| Molecular Formula | C₁₉H₂₁NO · HCl | Chemical Standard & Analytical Methods [1] [2] |
| Molecular Weight | 315.84 g/mol | Chemical Standard & Analytical Methods [1] [2] |
| CAS Number | 1229-29-4 | Multiple Sources [1] [2] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H317 (May cause an allergic skin reaction) | Safety Data Sheet [1] |
For stability testing and quantification in pharmaceutical formulations, HPLC is the standard method. The United States Pharmacopeia (USP) has developed a validated method for analyzing this compound cream [3].
| Parameter | Description / Condition |
|---|---|
| Method | Reversed-Phase HPLC with UV/PDA Detection |
| Column | Waters Xterra RP18 (4.6mm x 150-mm, 5 µm) |
| Mobile Phase | Solution A: 1.6 g/L Ammonium Bicarbonate in water, pH adjusted to 7.0 with formic acid. Solution B: Acetonitrile. Gradient: See workflow diagram. | | Flow Rate | 1.0 mL/min | | Detection | 207 nm (PDA range 190-400 nm) | | Injection Volume | 10 µL | | Column Temperature | 28 °C | | Diluent | Water:Acetonitrile (50:50) | | System Suitability | Resolution between related compounds B and C ≥ 2.0; RSD of 5 replicate injections of standard ≤ 0.5% |
The experimental workflow for the sample preparation and analysis is as follows:
Here are solutions to some potential problems you might encounter:
Problem: Poor Chromatography (Peak Tailing or Broad Peaks)
Problem: Low Recovery or Inaccurate Results
Problem: Handling and Safety Concerns
What are the main hazards when handling this compound in the lab? It is classified as causing skin irritation, serious eye irritation, and may cause an allergic skin reaction. Personal protective equipment including gloves and eye/face protection is mandatory [1].
Is this compound stable under acidic conditions? While a specific study on doxepin was not found, research on similar tricyclic antidepressants shows that their stability can vary significantly in artificial gastric juice. For example, amoxapine degrades under acidic conditions, while others like amitriptyline and imipramine are stable. This suggests the stability of doxepin in acidic environments should be verified experimentally [4].
What is the most sensitive method to analyze doxepin in biological samples like plasma? Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is highly sensitive. One validated method can simultaneously quantify doxepin and its active metabolite, nordoxepin, in human plasma with a lower limit of quantitation (LLOQ) as low as 15.0 pg/mL for doxepin and 5.00 pg/mL for nordoxepin [5] [6] [7].
Doxepin is a tricyclic antidepressant rapidly metabolized to its pharmacologically active metabolite, nordoxepin (N-desmethyldoxepin), primarily via cytochrome P450 2C19 [1]. Analytical interference can arise from several sources:
Here are two validated methods for the simultaneous determination of doxepin and nordoxepin, which form a foundation for troubleshooting.
| Parameter | Method 1: LLE with LC-MS/MS [1] | Method 2: SPE with UPLC-MS/MS [3] |
|---|---|---|
| Analytes | Doxepin (Dox) & Nordoxepin (NDox) | Doxepin & N-nordoxepin |
| Sample Volume | 500 µL human plasma | Not Specified |
| Sample Prep | Liquid-Liquid Extraction (LLE) with Methyl tert-butyl ether (MTBE) | Solid Phase Extraction (SPE) |
| Analytical Column | Hypurity C8 (100 mm × 4.6 mm, 5 µm) | Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) |
| Mobile Phase | ACN-MeOH (95:5, v/v) / 2.0 mM Ammonium Formate (93:7, v/v) | 0.1% Formic acid, 10 mM Ammonium Formate / 0.1% Formic acid in ACN (Step Gradient) |
| Flow Rate | 1.2 mL/min | 0.4 mL/min |
| Detection | MS/MS, Positive ESI, MRM | MS/MS |
| LLOQ | Dox: 15.0 pg/mL; NDox: 5.00 pg/mL | Dox: 4 pg/mL; N-nordoxepin: 2 pg/mL |
| Application | Bioequivalence study (6 mg tablet) in 41 subjects | Bioequivalence study (3 mg doxepin) |
The following workflow outlines a systematic approach to diagnose and resolve interference issues. A key diagnostic tool is the Dilution Assessment [2].
If the dilution test indicates interference, your first action should be to enhance the separation to prevent doxepin, nordoxepin, and matrix components from reaching the MS detector simultaneously.
A more selective sample clean-up can drastically reduce the matrix load on the column and MS source.
This is the most effective way to correct for ionization matrix effects. Using deuterated analogs of doxepin and nordoxepin as internal standards ensures they co-elute with the analytes and experience nearly identical ionization suppression or enhancement, correcting for the bias in quantification [2].
The most critical step is to diagnose the type of interference using the dilution test. Based on the result, your primary levers for resolution are enhancing chromatographic separation, improving sample clean-up, and implementing stable isotope internal standards.
The table below summarizes two high-performance sample preparation techniques suitable for sensitive LC-MS/MS analysis.
| Parameter | Solid-Phase Extraction (SPE) [1] | Liquid-Liquid Extraction (LLE) [2] |
|---|---|---|
| Analytes | Doxepin, N-nordoxepin | Doxepin, Nordoxepin |
| Sample Volume | 500 µL | 500 µL |
| Extraction Sorbent/Solvent | Solid Phase Extraction cartridge (specific type not mentioned) | Methyl tert-butyl ether (MTBE) |
| Key Performance Metrics | Excellent precision and accuracy; Recovery: Data not explicitly provided, but method is described as having "inadequacies in recovery" in prior methods. | Extraction Recovery: 86.6–90.4% (Doxepin), 88.0–99.1% (Nordoxepin) Precision (% CV): ≤ 8.3% (intra- and inter-batch) | | Linearity Range | 4–pg/mL (Doxepin), 2–pg/mL (N-nordoxepin) | 15.0–3900 pg/mL (Doxepin), 5.00–1300 pg/mL (Nordoxepin) | | Advantages | Higher sensitivity (lower LLOQ); Potentially cleaner samples and more automation-friendly. | Proven high and consistent recovery rates for both analytes; Simpler, more straightforward procedure. |
Here are the step-by-step workflows for the two extraction methods.
This method uses a Waters ACQUITY UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm) for separation [1].
This method uses a Hypurity C8 column (100 mm × 4.6 mm, 5 µm) and a mobile phase of acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium formate (93:7, v/v) [2].
Q1: How can I improve the recovery of doxepin in my LLE method?
Q2: What can be done to reduce matrix effects in LC-MS/MS analysis?
Q3: My chromatographic peaks are broad or tailing. How can I improve the peak shape?
This compound is a tricyclic antidepressant medication widely used for the treatment of depression and anxiety, with recent applications in low-dose formulations for sleep disorders. [1] [2] The compound's molecular structure features a dibenzoxepin ring system with a dimethylaminopropyl side chain, presenting multiple solid form possibilities. In pharmaceutical development, polymorphic control is critical for this compound as different crystal forms can significantly impact the drug product performance, including solubility, dissolution rate, stability, and ultimately, bioavailability.
The crystallization process directly influences the polymorphic outcome, which can affect critical quality attributes of the final drug substance and product. Understanding and controlling the crystallization pathways enables consistent production of the desired polymorph with optimal physicochemical properties. Recent advances in pharmaceutical crystallization emphasize the importance of in situ monitoring and process control to manage polymorphic transformations, as these transitions can be influenced by subtle changes in the crystallization environment. [3] This technical support center provides comprehensive guidance for researchers and scientists working on polymorph control of this compound during drug development.
Table: Key Implications of Polymorphism for this compound
| Aspect | Impact of Polymorphism | Development Consideration |
|---|---|---|
| Bioavailability | Different solubilities and dissolution rates | Affects therapeutic efficacy and dosing |
| Stability | Varied physical and chemical stability profiles | Impacts shelf-life and storage conditions |
| Manufacturability | Different flow, compaction, and bulk density | Influences formulation process and dosage form design |
| Regulatory Compliance | Requirement to characterize and control polymorphic form | Necessitates rigorous analytical control strategies |
The solid-form landscape of this compound represents a critical development aspect that must be thoroughly understood and controlled. Polymorphic forms can emerge at various stages, including active pharmaceutical ingredient (API) synthesis, purification, formulation processing, and even during storage of the final drug product. These transformations may occur due to changes in temperature, humidity, mechanical stress, or contact with various solvents during processing.
Recent research on pharmaceutical crystals has highlighted that polymorphic transformations follow dynamic pathways that can be significantly influenced by process parameters. [3] For this compound, this understanding is essential because the thermodynamically stable form typically offers better chemical and physical stability for long-term storage, while metastable forms might provide enhanced solubility and dissolution characteristics. The challenge lies in developing robust crystallization processes that consistently produce the desired polymorph with the optimal balance of properties for the intended clinical use.
Table: Troubleshooting Common Doxepin HCl Crystallization Problems
| Problem | Possible Causes | Solutions | Preventive Measures |
|---|---|---|---|
| Polymorphic Inconsistency | Rapid crystallization, inadequate seeding, incorrect solvent system | Implement controlled cooling, use appropriate seed crystals, optimize solvent composition | Characterize seeding conditions thoroughly, implement in-process monitoring |
| Oil Formation/Phase Separation | Too rapid cooling, high supersaturation, inappropriate antisolvent addition rate | Reduce cooling rate, decrease supersaturation, optimize antisolvent addition protocol | Conduct crystallization curve analysis, identify metastable zone width |
| Poor Crystal Habit & Size Distribution | Inadequate mixing, localized supersaturation, incorrect nucleation rate | Optimize agitation speed and configuration, control nucleation through seeding | Implement designed experiments to determine critical process parameters |
| Solvent Inclusion/Hydrate Formation | Rapid crystal growth, solvent trapping, exposure to humidity during processing | Optimize crystal growth rate, implement appropriate drying cycles, control environmental humidity | Monitor for hydrate formation using in-situ techniques, establish appropriate drying parameters |
| Agglomeration & Caking | Excessive fines, electrostatic charges, inadequate conditioning | Implement delumping steps, consider conditioning agents, optimize downstream processing | Control crystal size distribution, implement appropriate packaging controls |
The crystallization mechanism of this compound involves complex molecular interactions that determine the ultimate solid form. Research on similar pharmaceutical compounds has demonstrated that crystallization pathways can be dynamic and often involve intermediate phases that transform into more stable polymorphs over time. [3] These transformations can follow either solution-mediated or solid-state pathways, each requiring different control strategies.
For this compound, the solution chemistry plays a crucial role in determining polymorphic outcome. Factors such as solvent composition, temperature gradient, supersaturation profile, and impurity profile collectively influence the nucleation and growth kinetics that dictate polymorph selection. Implementing in situ analytical technologies such as Raman spectroscopy, ATR-FTIR, and even inline powder X-ray diffraction can provide real-time insight into these phase transformations, enabling better process control. [3] [4]
The following workflow represents a systematic approach to polymorph screening and control for this compound:
Diagram 1: Systematic workflow for polymorph screening and control of this compound, emphasizing iterative optimization and control strategy development.
Objective: To consistently produce the desired polymorph of this compound through controlled seeded crystallization.
Materials:
Procedure:
Critical Process Parameters:
Objective: To produce specific polymorphs of this compound through antisolvent addition methodology.
Materials:
Procedure:
The primary factors influencing polymorph selection include:
In situ analytical technologies provide real-time monitoring capabilities:
The transformation kinetics for this compound polymorphs are highly dependent on:
Solution-mediated transformations typically occur over hours to days, while solid-state transformations may take days to weeks under ambient conditions. However, these timescales can vary significantly based on the specific polymorph pair and environmental conditions. Accelerated stability studies under stressed conditions (elevated temperature and humidity) are essential to understand the transformation kinetics.
A comprehensive control strategy should include:
Table: Analytical Techniques for Doxepin HCl Polymorph Characterization
| Technique | Information Provided | Sample Requirements | Limitations |
|---|---|---|---|
| X-Ray Powder Diffraction (XRPD) | Definitive polymorph identification through unique diffraction patterns | Minimal (mg quantities), powdered sample | Limited sensitivity for low-level polymorph detection (<1-2%) |
| Differential Scanning Calorimetry (DSC) | Thermal behavior, melting points, phase transitions | 2-5 mg, powdered sample | Potential for solid-form change during heating |
| Thermogravimetric Analysis (TGA) | Solvate/ hydrate identification, decomposition profile | 5-10 mg, powdered sample | Does not distinguish between anhydrous polymorphs |
| Dynamic Vapor Sorption (DVS) | Hygroscopicity, hydrate formation potential | 10-50 mg, powdered sample | Time-consuming, may not reflect processing conditions |
| Hot Stage Microscopy | Visual observation of thermal events and morphological changes | Single crystals or small aggregates | Subjective interpretation, limited quantitative data |
| Solid-State NMR | Molecular environment and crystal structure confirmation | 50-100 mg, powdered sample | Expensive, requires specialized expertise |
Recent advances in pharmaceutical crystallization research offer promising new approaches for polymorph control of this compound:
Continuous Crystallization Systems: Technologies such as segmented flow crystallizers provide highly reproducible reaction environments that enhance polymorph control. These systems enable separated nucleation and growth zones, allowing better management of the crystallization process. [3] [4]
Process Analytical Technology (PAT): Implementation of advanced in situ monitoring tools coupled with multivariate data analysis enables real-time process control and early detection of polymorphic transformations.
Computational Prediction Methods: Emerging modeling approaches can predict relative stability of different polymorphs and guide experimental screening efforts.
Advanced Crystallization Platforms: Technologies such as continuous oscillatory baffled crystallizers and sonocrystallization systems provide enhanced control over crystallization kinetics and polymorph selection.
The field of pharmaceutical crystallization continues to evolve, with increasing emphasis on quality by design (QbD) principles, continuous manufacturing, and digital design approaches to ensure robust polymorph control throughout the product lifecycle. [4]
Effective polymorphic control during this compound crystallization is essential for ensuring consistent product quality, performance, and stability. This technical support guide provides comprehensive troubleshooting information, experimental protocols, and analytical guidance to address the most common challenges faced by researchers and scientists. Implementation of a systematic approach to polymorph screening, understanding crystallization pathways, and developing robust control strategies forms the foundation for successful development of this compound drug products.
The table below summarizes the core formulation and quantitative characteristics of a developed double-layer doxepin patch [1].
| Characteristic | Description / Value | Function / Implication |
|---|---|---|
| Patch Design | Double-layer structure | Separates adhesive/drug layer from backing layer. |
| Adhesive/Drug Layer | Gelatin-dopamine (Gel-DOPA), HPMC, CARBOPOL, Doxepin HCl | Provides wet mucosal adhesion and drug release. |
| Backing Layer | Zein, Glycerol, 75% Ethanol | Acts as a non-adhesive barrier, controlling drug release direction. |
| Fabrication Method | 3D Printing (Inkredible, CELLINK BIO X) | Allows for precise, customizable fabrication. |
| Key Adhesion Mechanism | Catechol-functionalized polymer (inspired by mussels) | Enables strong bonding to wet mucosal surfaces. |
| Characterization Results | Thin, flexible, excellent mucosal adhesion | Suitable for comfortable and effective intraoral use. |
Here are the detailed methodologies for creating the key adhesive component and the full patch, as described in the research [1].
This bioinspired polymer is crucial for achieving strong adhesion in the wet oral environment.
Materials:
Procedure:
Confirmation of Synthesis: Use Fourier Transform Infrared Spectroscopy (FT-IR) to scan the lyophilized Gel-DOPA powder, raw gelatin, and dopamine hydrochloride over a range of 350–7,800 cm⁻¹. Compare the spectra to confirm the formation of amide bonds, indicating successful conjugation.
This protocol outlines the steps to create the final patch.
Materials for Backing Layer: Zein powder, Glycerol, 75% Ethanol.
Materials for Drug-Loaded Ink: Doxepin hydrochloride, synthesized Gel-DOPA, HPMC, CARBOPOL, Ethanol, Water.
Procedure:
Prepare Backing Layer:
Prepare Drug-Loaded Ink for 3D Printing:
3D Printing of Adhesive/Drug Layer:
The following diagram illustrates the experimental workflow for creating the doxepin oral patch.
Q1: Our patch has poor adhesion and detaches quickly in wet conditions. What can we improve?
Q2: The drug release profile from our patch is too rapid. How can we achieve a more sustained release?
Q3: The printed film is brittle and cracks easily. How can we improve its flexibility?
The doxepin patch is designed to treat Chemotherapy-Induced Oral Mucositis (CIOM) by providing both analgesic and healing effects. The proposed mechanism, based on the research, is illustrated below.
I hope this technical guide provides a solid foundation for your research and development efforts.
Understanding doxepin's fundamental properties is the first step in diagnosing and preventing precipitation. The table below summarizes critical data [1].
| Property | Value for Doxepin | Value for Desmethyldoxepin (Metabolite) | Significance for Precipitation |
|---|---|---|---|
| Thermodynamic pKa | 8.96 | 9.75 | Indicates the pH at which 50% of the molecule is ionized (water-soluble) and 50% is a free base (lipid-soluble). |
| Intrinsic Solubility | 1.13 x 10⁻⁴ M | 3.95 x 10⁻⁴ M | The low solubility of the free base form is the primary driver of precipitation. |
| Partition Coefficient | 13,615 (hexane/water) | Information not available in search results | Demonstrates extremely high lipophilicity of the free base, confirming its tendency to leave the aqueous phase. |
Several analytical methods can be employed to detect and quantify doxepin, which is crucial for monitoring stability and precipitation in solutions. The following table compares two common techniques [2] [3].
| Method | Principle | Key Parameters | Linear Range |
|---|
| Spectrofluorimetry | Ion-pair complex formation with dyes (e.g., Eosin Y, Alizarin Red S), extracted into an organic solvent for measurement. | pH: 4.52 (Eosin Y), 3.09 (Alizarin Red S) Detection: λ_ex/λ_em = 464/567 nm (Eosin Y), 490/560 nm (Alizarin Red S) | 0.1–0.8 µg/mL [2] | | LC-MS/MS | Chromatographic separation followed by highly specific and sensitive mass spectrometric detection. | Column: C8 Mobile Phase: Acetonitrile-Methanol / Ammonium Formate buffer Detection: MRM (m/z 280.1→107.0) | 15.0–3900 pg/mL [4] |
Here are detailed methodologies for key experiments cited in the guide.
Protocol 1: Sample Preparation and Analysis via LC-MS/MS This highly sensitive method is suitable for quantifying doxepin and its metabolite in complex matrices like plasma [4].
Protocol 2: Spectrofluorimetric Determination via Ion-Pair Complex This method is a robust and simpler alternative for analyzing pharmaceutical preparations [2].
Frequently Asked Questions
Q1: Why does my doxepin solution precipitate when I adjust the pH for analysis?
Q2: How can I improve the solubility of doxepin in an aqueous formulation?
Q3: My analytical method lacks sensitivity for low-dose studies. What are my options?
The diagram below outlines the logical decision process for managing doxepin solubility and selecting an appropriate analytical method.
For your troubleshooting guides, the core of method robustness lies in controlling specific experimental parameters. The tables below summarize the critical variables for two common analytical techniques.
Table 1: Parameter Variations in HPLC Analysis of Doxepin
| Parameter | Optimal Condition / Value | Effect of Variation | Acceptance Criteria / Recommended Check |
|---|---|---|---|
| Mobile Phase pH | 2.5 (with phosphate buffer) [1] | Slight variations (±0.1 units) can significantly alter the retention times of the (E)- and (Z)-isomers [1]. | Monitor retention time stability; pH must be well-controlled within ±0.1 units [1]. |
| Column Temperature | 50 °C [1] | Fluctuations can affect retention time and resolution [1]. | Use a thermostatted column compartment for stable temperature control [1]. |
| Column Type (USP Code) | L7 (RP-8e) [1] | Different column chemistries (e.g., C8 vs. C18) will alter selectivity and separation. | Use the specified column. If unavailable, method re-validation with a new column is necessary. |
| Flow Rate | 1.0 mL/min (for cream analysis) [2] | Variations can affect retention time and system pressure. | Ensure HPLC pumps are well-calibrated. |
| Wavelength | 207 nm [2] | A different wavelength will affect the sensitivity and accuracy of the quantification. | Verify detector calibration and set the correct wavelength. |
| System Suitability | - | Ensures the entire system is performing correctly before analysis. | Resolution (Rs): ≥1.5 between (E)- and (Z)-isomers [1]. Tailing Factor (T): NMT 2.0 for each isomer [1]. Precision (RSD): NMT 2.0% for peak areas [1]. |
Table 2: Parameter Variations in Spectrofluorimetric Analysis of Doxepin
| Parameter | Optimal Condition / Value | Effect of Variation | Acceptance Criteria / Recommended Check |
|---|---|---|---|
| pH of Buffer | 4.52 (Acetate buffer) [3] | Critical for the formation of the ion-pair complex with eosin Y. Deviations can reduce fluorescence intensity. | Prepare buffer accurately and measure pH precisely. |
| Volume of Eosin Y | 3.2 mL of 0.2% solution [3] | Insufficient volume leads to incomplete reaction; excess reagent may cause interference. | Pipette reagent volumes accurately. |
| Extraction Time | 2.5 min [3] | Incomplete extraction reduces signal; over-shaking might cause emulsion. | Shake separating funnel vigorously for a consistent time. |
| Excitation/Emission Wavelength | λex 464 nm / λem 567 nm [3] | Incorrect wavelengths will lead to a failure to measure the specific complex. | Confirm spectrophotometer wavelength calibration. |
Here are the detailed methodologies for the two key assays, which you can include in your technical support guides.
This method is based on USP-developed protocols for analyzing cream formulations [2].
Chromatographic Conditions:
Gradient Program: | Time (min) | % Solution A | % Solution B | |---|---|---| | 0 | 70 | 30 | | 3 | 70 | 30 | | 18 | 50 | 50 | | 20 | 50 | 50 | | 20.1 | 70 | 30 | | 25 | 70 | 30 |
Sample Preparation:
This method is for determining doxepin in capsules via ion-pair complex formation [3].
Materials:
Procedure:
Q1: In my HPLC analysis, the retention times for doxepin isomers are drifting. What could be the cause?
Q2: The resolution between the (E)- and (Z)-isomers of doxepin is below the 1.5 requirement. How can I improve it?
Q3: I am getting low and inconsistent recovery with the spectrofluorimetric method. What should I check?
The following workflow diagrams summarize the key steps for each analytical method to help visualize the process.
The primary documented incompatibility for doxepin hydrochloride is with reducing sugars, such as lactose. Research confirms that doxepin, despite being a tertiary amine, can participate in a Maillard reaction with lactose [1].
| Incompatibility | Excipient Involved | Interaction Type | Key Analytical Evidence |
|---|---|---|---|
| Maillard Reaction [1] | Lactose (monohydrate & anhydrous) [1] | Chemical degradation via Maillard reaction, a browning reaction between an amine and a reducing sugar [1] | DSC, FTIR, Mass Spectrometry, TLC [1] |
Furthermore, a photostability study shows that the excipients present in a tablet formulation can significantly influence the rate of doxepin's photodegradation, accelerating it in some cases [2].
You can employ several analytical techniques to detect and study these interactions. The following table summarizes key methods cited in the literature.
| Method | Application with Doxepin | Key Findings/Output |
|---|---|---|
| Differential Scanning Calorimetry (DSC) [1] | Initial screening of drug-excipient physical mixtures. | Shift or disappearance of the doxepin melt endotherm in mixtures with lactose suggests interaction [1]. |
| Fourier-Transform Infrared (FTIR) Spectroscopy [1] | Detection of new functional groups formed during interaction. | Appearance of a new absorption band at 1650 cm⁻¹ (C=N stretching) in doxepin-lactose mixtures indicates Schiff base formation [1]. |
| High-Performance Liquid Chromatography (HPLC/UHPLC) [3] [2] | Quantifying drug degradation and identifying degradation products. | USP-developed HPLC method for assay and impurities in cream; UHPLC-MS/MS used to track photodegradation in solid state [3] [2]. |
| Mass Spectrometry (MS) [1] [2] | Structural identification of degradation products. | Confirmed formation of doxepin-lactose and doxepin-dextrose condensation products (Maillard reaction) [1]. |
| Thin-Layer Chromatography (TLC) [1] | A simple method to monitor for the formation of new compounds. | Used to detect Maillard reaction products in doxepin-lactose mixtures after thermal stress [1]. |
Here are detailed methodologies for key experiments based on the search results.
This protocol is designed to investigate the Maillard reaction [1].
Step 1: Sample Preparation
Step 2: Stress Condition
Step 3: Analysis
This protocol assesses how excipients influence doxepin's stability under light [2].
Step 1: Sample Preparation
Step 2: Stress Condition
Step 3: Analysis via UHPLC-MS/MS
The experimental workflow for these investigations can be summarized as follows:
Q1: Why is lactose commonly used in doxepin capsules despite the known compatibility issue? Lactose is an excellent filler with superior compressibility properties for solid dosage forms and is cost-effective. The Maillard reaction may proceed slowly under standard storage conditions, and manufacturers may have stability data demonstrating that the product meets shelf-life specifications [1] [4] [5].
Q2: How can I develop an HPLC method for analyzing doxepin and its related compounds? The United States Pharmacopeia (USP) provides a robust, validated HPLC method as an emerging standard. Key parameters include:
Q3: Are there other stability concerns for doxepin formulations? Yes. Doxepin is susceptible to photodegradation. The presence of certain excipients in a tablet can significantly accelerate this process. One study found the photodegradation of doxepin in a powdered tablet was over 70%, compared to 29% for the pure API, after UVA exposure [2].
The table below summarizes the core characteristics of topical doxepin and capsaicin for neuropathic pain.
| Feature | Topical Doxepin | Topical Capsaicin |
|---|---|---|
| FDA-Approved Indication for Pain | Off-label for neuropathic pain [1] [2] | Approved for neuropathic pain (e.g., postherpetic neuralgia) [3] [4] |
| Common Formulations & Strengths | 3.3%–5% cream [5] [1] | Low-concentration (0.025%-0.075%) cream; High-concentration (8%) patch (Qutenza) [5] [3] [4] |
| Primary Mechanism of Action | Inhibits serotonin and norepinephrine reuptake; blocks histamine H1 receptors, among others [1] [2]. | Agonist of TRPV1 receptor, leading to nociceptor "defunctionalization" [4]. |
| Onset of Analgesia | Significant reduction by Week 2 [5] [6] | Significant reduction by Week 2 (low-concentration); prolonged effect with single patch application (high-concentration) [5] [4] |
| Key Efficacy Findings | Significantly reduces overall neuropathic pain scores [5] [6]. | Significantly reduces overall neuropathic pain and shooting pain; reduces sensitivity [5] [7]. |
| Common Local Side Effects | Increased burning sensation (especially in initial weeks) [5] | Burning, itching, redness, or stinging at the application site [5] [3] |
For a deeper analysis, the table below presents quantitative data and specific outcomes from clinical studies.
| Aspect | Topical Doxepin | Topical Capsaicin |
|---|---|---|
| Overall Pain Reduction (VAS) | -1.07 points (95% CL 0.39–1.75) for 3.3% doxepin/0.025% capsaicin combo [5]. | -1.12 points (95% CL 0.44–1.8) for 0.025% capsaicin [5]. |
| Impact on Pain Qualities | Increased burning pain scores, especially in the first week [5]. | Reduced shooting pain and sensitivity (allodynia); increased burning pain initially [5]. |
| Patient Preference Data | 17 out of 41 patients desired to continue treatment [5]. | 13 out of 33 patients desired to continue treatment [5]. |
| Key Clinical Evidence | Randomized, double-blind, placebo-controlled study (n=200) [5] [6]. | Multiple RCTs and meta-analyses for low-concentration creams; RCTs for high-concentration patch in PHN and HIV-AN [7] [4]. |
The two drugs work through fundamentally distinct pathways to alleviate pain, which are visualized below.
The table below summarizes the key characteristics of different analytical methods for doxepin hydrochloride.
| Method | Key Principle / Feature | Linear Range | Limit of Detection (LOD) | Primary Application |
|---|---|---|---|---|
| Spectrofluorimetry [1] | Ion-pair complex formation with Eosin Y, extracted into dichloromethane | 0.1 - 0.8 µg/mL | 2.95 ng/mL | Analysis in commercial dosage forms (e.g., capsules) |
| HPLC (USP Emerging Standard) [2] | Reversed-phase with PDA detection and gradient elution | 50 - 150% of nominal (e.g., ~0.05 - 0.15 mg/mL) | Not specified (validated for assay/impurities) | Identification, assay, and impurity testing in cream formulation |
| LC-MS/MS [3] | Detection via tandem mass spectrometry in positive ionization mode | Dox: 15.0 - 3900 pg/mL NDox: 5.00 - 1300 pg/mL | Extremely high sensitivity (picogram level) | Simultaneous quantification of doxepin and its active metabolite (nordoxepin) in human plasma for bioequivalence studies |
Here are the detailed methodologies for the key analytical techniques used for this compound.
This method is known for its sensitivity and simplicity, making it suitable for routine quality control of pharmaceutical formulations [1].
Sample Preparation:
Reaction & Extraction:
Instrumental Analysis:
This reversed-phase HPLC method is specific and stability-indicating, suitable for identifying doxepin and quantifying both the active ingredient and its related impurities in a cream formulation [2].
Chromatographic Conditions [2]:
Solution Preparation [2]:
System Suitability: Resolution between Doxepin Related Compound B and C should be ≥ 2.0, and the RSD of 5 replicate injections of the standard should be ≤ 0.5% [2].
This technique is characterized by its exceptional sensitivity and selectivity, and is primarily applied in pharmacokinetic and bioequivalence studies [3].
The core of the bioequivalence study was a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for simultaneously measuring doxepin and its active metabolite, nordoxepin, in human plasma [1].
The experimental workflow of the bioanalysis is summarized in the diagram below:
The bioanalytical method was rigorously validated according to standard guidelines. The table below summarizes key performance parameters that ensured the reliability of data generated in the bioequivalence study.
| Validation Parameter | Result for Doxepin | Result for Nordoxepin |
|---|---|---|
| Linear Dynamic Range | 15.0–3900 pg/mL | 5.00–1300 pg/mL [1] |
| Correlation Coefficient (r²) | 0.9991 | 0.9993 [1] |
| Extraction Recovery | 86.6%–90.4% | 88.0%–99.1% [1] |
| Intra-/Inter-batch Precision (%CV) | ≤ 8.3% | ≤ 8.3% [1] |
The developed method was applied to a bioequivalence study of a 6 mg doxepin hydrochloride orally disintegrating tablet in 41 healthy Indian subjects under fasting and fed conditions [1].
For accurate interpretation of bioequivalence data, understanding the drug's basic pharmacokinetics is essential. Doxepin is rapidly absorbed and extensively metabolized to its active metabolite, nordoxepin, primarily via the cytochrome P450 system (CYP2C19, and others) [2]. The relationship between doxepin, its metabolite, and key metabolic enzymes is shown below:
Key pharmacokinetic parameters from the literature provide context for the sensitivity requirements of the analytical method:
The table below summarizes and compares the key side effects of doxepin and other TCAs based on information from the search results.
| Side Effect / Consideration | Doxepin | Other Tricyclic Antidepressants (e.g., Amitriptyline, Imipramine, Nortriptyline) |
|---|---|---|
| Overall Safety & Common Side Effects | Shares common TCA side effects: drowsiness, dry mouth, constipation, blurred vision [1] [2]. | Cause common TCA side effects: drowsiness, dry mouth, constipation, blurred vision, dizziness [3] [4]. |
| Sedative Properties | Considered one of the more sedating TCAs; often taken at bedtime [3] [5]. | Amitriptyline, imipramine, and trimipramine are also notably sedating. Nortriptyline and desipramine are generally better tolerated [3]. |
| Cardiovascular Effects | At therapeutic doses, may cause fewer cardiovascular side-effects like postural hypotension; however, cardiotoxic in overdose, similar to other TCAs [5]. | Can cause a drop in blood pressure upon standing (orthostatic hypotension) and fast or irregular heartbeat [3] [4]. Higher risk in those with pre-existing heart conditions [4]. |
| Weight Change | May cause changes in appetite or weight [2]. Listed as more likely to cause weight gain than some other TCAs [3]. | Amitriptyline, clomipramine, and imipramine are also associated with weight gain. Nortriptyline and desipramine seem to have better-tolerated side effects [3]. |
| Drug Abuse & Dependence | A significant safety signal for drug abuse was identified (aROR 2.41; 95% CI 2.06–2.83) compared to other TCAs [6]. | Used as a comparator in the study; no significant abuse signal detected for the class as a whole relative to doxepin [6]. |
| Suicidality | Carries an FDA boxed warning for increased risk of suicidal thoughts and behaviors in children and young adults [2]. | Carry an FDA boxed warning for increased risk of suicidal thoughts and behaviors in children and young adults [3] [4]. |
| Use in Specific Populations | Not recommended for children. Elderly patients may require dose adjustments due to increased sensitivity [1]. Generally not recommended during pregnancy or breastfeeding [1] [4]. | Not recommended for children. Use in the elderly requires caution. Generally not considered safe during pregnancy [3] [4]. |
| Overdose Risk | Overdose can be fatal, with symptoms including irregular heartbeat, seizures, confusion, and coma [2] [4]. | Overdose is dangerous and among the most common types of antidepressant overdoses; symptoms include heart issues, seizures, and coma [4]. |
A recent pharmacovigilance study provides quantitative data comparing the safety signals of doxepin to other TCAs [6].
The following diagram illustrates the workflow of this key pharmacovigilance study.
The side effects of TCAs, including doxepin, are a direct consequence of their broad mechanism of action, which extends beyond increasing levels of serotonin and norepinephrine.
The sedative properties of doxepin are attributed to its potent antagonism of the histamine H1 receptor [6]. The specific signal for drug abuse is a more recent finding, and the precise mechanism is not fully understood. It may be related to doxepin's sedative effects or other off-target activities that require further investigation [6].
The table below summarizes the design and key findings from a clinical study investigating a topical doxepin and capsaicin combination [1] [2].
| Aspect | Study Details |
|---|---|
| Study Design | Randomized, double-blind, placebo-controlled trial in 200 adults with chronic neuropathic pain [1]. |
| Interventions | 1. Placebo cream 2. 3.3% Doxepin cream 3. 0.025% Capsaicin cream 4. 3.3% Doxepin / 0.025% Capsaicin combination cream [1] | | Application | Applied three times daily for 4 weeks [1]. | | Primary Outcome | Change in overall pain intensity (0-10 visual analogue scale) [1]. | | Key Efficacy Finding | All three active treatments significantly reduced overall pain versus placebo. The magnitude of pain reduction was similar between groups, but the combination therapy had a more rapid onset [1]. | | Key Safety Finding | Both doxepin and capsaicin monotherapies initially increased burning pain sensations. This effect was less pronounced with the combination cream. Other side-effects were minor [1]. | | Patient Preference | More patients desired to continue treatment with monotherapies (17 for doxepin, 13 for capsaicin) than with the combination (9 patients) [1]. |
For researchers looking to replicate or build upon this work, here is a detailed breakdown of the clinical study's methodology [1].
The observed clinical effects can be explained by the distinct but complementary mechanisms of action of each drug.
The following diagram illustrates the metabolic pathway of doxepin, which is crucial for understanding potential systemic drug-drug interactions, especially with cytochrome P450 inhibitors [4].
The diagram below summarizes the high-level workflow of the cited clinical trial for easy reference in planning future studies [1].
The table below summarizes the key pharmacokinetic parameters of doxepin and its active metabolite, nordoxepin (N-desmethyldoxepin), compiled from the search results [1] [2] [3].
| Parameter | Doxepin Findings | Nordoxepin (Metabolite) Findings |
|---|---|---|
| Bioavailability | 13%–45% (mean 29%) [1] [3] | Information not specified in search results |
| Tmax (Time to Cmax) | 1.98 hours [4] to 3.5 hours [2] | 4.15 to 4.52 hours [4] |
| Cmax (after 75 mg dose) | 15,960 - 18,615 pg/mL (approx. 57.1 - 66.6 nmol/L) [4] | 6,847 - 6,884 pg/mL (approx. 24.5 - 24.6 nmol/L) [4] |
| AUC (Extent of Absorption) | Formulations show nearly identical AUC, demonstrating equivalent absorption [4] | Formulations show nearly identical AUC, demonstrating equivalent absorption [4] |
| Protein Binding | 76% [1] to 80% [2] | 76% [1] |
| Volume of Distribution | ~20 L/kg (reported as 11,930 L) [2] [3] | Information not specified in search results |
| Metabolism | Primarily hepatic via CYP2D6 and CYP2C19 [1] [2] [3] | Active metabolite (Nordoxepin) [2] [3] |
| Elimination Half-Life | 8–24 hours (mean 15-17 hours) [1] [2] [3] | 28–31 hours (range 8-52 hours reported) [1] [2] |
| Excretion | Urine (<3% as unchanged drug or nordoxepin) [2] [3] | Urine [2] |
The available data on comparative pharmacokinetics primarily comes from bioequivalence studies, which are standardized to ensure generic products perform similarly to the brand-name drug.
The following diagram illustrates the workflow of a typical bioequivalence study.
The search results did not contain specific head-to-head comparisons between a well-known brand (e.g., Silenor) and its generic counterparts. The available studies demonstrate bioequivalence between different generic formulations or older formulations [5] [4]. Furthermore, the most relevant comparative clinical study identified is from 2001 [4], and more recent data on current market formulations would be valuable.
Acute Toxic